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  • Product: Methyl 3-amino-2-methyl-5-nitrobenzoate
  • CAS: 146948-44-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties and Synthetic Applications of Methyl 3-amino-2-methyl-5-nitrobenzoate

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of Methyl 3-amino-2-methyl-5-nitrobenzoate, a versatile trifunctional aromatic building block. We will...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Methyl 3-amino-2-methyl-5-nitrobenzoate, a versatile trifunctional aromatic building block. We will delve into its physicochemical properties, spectroscopic signature, and core chemical reactivity. The narrative emphasizes the causality behind its synthetic utility, offering field-proven insights for its application in complex molecule synthesis, particularly in the realm of medicinal chemistry and materials science.

Core Molecular Profile and Spectroscopic Characterization

Methyl 3-amino-2-methyl-5-nitrobenzoate is a substituted aromatic ester. The spatial arrangement and electronic nature of its four distinct functional groups—an activating amine, a weakly activating methyl group, and two deactivating meta-directing nitro and methyl ester groups—create a unique platform for selective chemical transformations.

Physicochemical Properties

A summary of the key identifiers and physical properties for closely related and isomeric compounds is presented below. Data for the specific title compound is sparse in public literature, so properties are inferred from structurally similar molecules.

PropertyValueSource
IUPAC Name Methyl 3-amino-2-methyl-5-nitrobenzoateN/A
CAS Number Not explicitly found; related isomers exist.N/A
Molecular Formula C₉H₁₀N₂O₄Inferred
Molecular Weight 210.19 g/mol Inferred
Melting Point 62-65 °C (for isomer Methyl 2-methyl-3-nitrobenzoate)
Appearance Expected to be a solid, likely yellow or off-whiteInferred
Spectroscopic Signature

Definitive characterization relies on a combination of spectroscopic methods. While a dedicated spectrum for the title compound is not publicly available, the expected spectral features can be reliably predicted based on extensive data for its constituent functional groups and isomers like methyl 3-nitrobenzoate.[1][2][3][4][5][6][7]

1.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester, and the ring-substituted methyl group.

  • Aromatic Protons (δ 7.5-8.5 ppm): Two doublets are expected in the aromatic region, corresponding to the two protons on the benzene ring. Their specific chemical shifts will be influenced by the combined electronic effects of the substituents.

  • Amino Protons (δ 4.0-5.0 ppm): A broad singlet corresponding to the -NH₂ protons.

  • Methyl Ester Protons (δ ~3.9 ppm): A sharp singlet integrating to three protons from the -OCH₃ group.[8]

  • Ring Methyl Protons (δ ~2.5 ppm): A singlet integrating to three protons from the ring-attached -CH₃ group.[8]

1.2.2. ¹³C NMR Spectroscopy

The carbon spectrum will provide a map of the unique carbon environments within the molecule.

  • Carbonyl Carbon (δ ~165 ppm): The ester carbonyl carbon will appear significantly downfield.[1]

  • Aromatic Carbons (δ 110-150 ppm): Six distinct signals are expected for the aromatic carbons due to the lack of symmetry. The carbons directly attached to the nitro and amino groups will be the most deshielded and shielded, respectively.[1]

  • Methyl Ester Carbon (δ ~52 ppm): The carbon of the -OCH₃ group.[1]

  • Ring Methyl Carbon (δ ~15-20 ppm): The carbon of the ring-attached -CH₃ group.

1.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for confirming the presence of the key functional groups.[9]

  • N-H Stretching (3300-3500 cm⁻¹): Two distinct bands typical for a primary amine.

  • C-H Stretching (2850-3100 cm⁻¹): Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.[6][10]

  • C=O Stretching (~1735 cm⁻¹): A very strong, sharp absorption characteristic of the ester carbonyl group.[6][9]

  • N=O Stretching (1490-1550 cm⁻¹ and 1315-1355 cm⁻¹): Two strong absorptions corresponding to the asymmetric and symmetric stretches of the nitro group, respectively.[6][9]

  • C-O Stretching (1160-1210 cm⁻¹): Associated with the ester linkage.[9]

1.2.4. Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would be expected to show a prominent molecular ion peak (M⁺) at m/z = 210. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, M-31) and the nitro group (-NO₂, M-46).

Synthesis and Mechanistic Rationale

The synthesis of Methyl 3-amino-2-methyl-5-nitrobenzoate typically involves a multi-step sequence starting from a simpler, commercially available toluene or benzoic acid derivative. A logical and efficient pathway is the nitration of a pre-functionalized precursor.

Proposed Synthetic Workflow

A plausible route involves the nitration of Methyl 3-amino-2-methylbenzoate. The directing effects of the substituents are critical. The amino group is a powerful ortho-, para-director, while the methyl group is a weaker ortho-, para-director. The ester group is a meta-director. The position para to the strongly activating amino group is the most likely site for electrophilic substitution.

G cluster_0 Synthetic Pathway Start Methyl 3-amino-2-methylbenzoate Process Electrophilic Aromatic Substitution (Nitration) Start->Process Substrate Reagent Nitrating Mixture (HNO₃ / H₂SO₄) Reagent->Process Reagents Product Methyl 3-amino-2-methyl-5-nitrobenzoate Process->Product Yields

Caption: Proposed synthetic workflow for Methyl 3-amino-2-methyl-5-nitrobenzoate.

Detailed Experimental Protocol: Nitration

This protocol is adapted from standard procedures for the nitration of activated aromatic rings.[11][12]

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (3.0 eq) to 0 °C in an ice-salt bath.

  • Substrate Addition: Slowly add Methyl 3-amino-2-methylbenzoate (1.0 eq) to the cooled sulfuric acid while maintaining the temperature below 10 °C. The amine is protonated in situ to form the anilinium salt, which moderates its activating effect and prevents oxidation.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.5 eq), keeping the mixture cool.

  • Reaction: Add the nitrating mixture dropwise to the substrate solution over 30-60 minutes. Causality: The temperature must be rigorously controlled between 0-5 °C. This is critical to prevent over-nitration and the formation of undesired byproducts. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[1]

  • Quenching and Isolation: After the addition is complete, allow the reaction to stir for an additional hour at the same temperature. Pour the reaction mixture slowly onto a large volume of crushed ice.

  • Workup: The precipitated solid product is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Chemical Reactivity and Synthetic Utility

The true value of Methyl 3-amino-2-methyl-5-nitrobenzoate lies in its capacity for selective, stepwise modification of its functional groups, making it a powerful intermediate in drug discovery and materials science.[13][14]

Reduction of the Nitro Group: Gateway to Diamines

The most synthetically valuable transformation is the selective reduction of the nitro group to a primary amine. This creates a meta-phenylenediamine derivative, a privileged scaffold for building a wide array of heterocyclic systems.

Protocol: Reduction with Tin(II) Chloride

  • Setup: Suspend Methyl 3-amino-2-methyl-5-nitrobenzoate (1.0 eq) in ethanol or concentrated hydrochloric acid.

  • Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) portion-wise. The reaction is exothermic and may require cooling to maintain a moderate temperature.

  • Reaction: Heat the mixture to reflux for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture and neutralize it by the slow addition of a saturated sodium bicarbonate or concentrated sodium hydroxide solution until the pH is basic (~8-9). This will precipitate tin salts.

  • Extraction: Extract the aqueous slurry with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield Methyl 3,5-diamino-2-methylbenzoate.

Reactions of the Amino Group

The existing amino group can be selectively acylated or can undergo diazotization, allowing for the introduction of a wide range of other functionalities via Sandmeyer-type reactions (e.g., -OH, -Cl, -Br, -CN).

Application in Heterocyclic Synthesis

The diamine product formed from the nitro reduction is a key precursor for constructing fused heterocyclic rings, which are central motifs in many pharmacologically active compounds.[15][16][17][18][19]

G cluster_1 Heterocycle Synthesis Logic Start Methyl 3,5-diamino- 2-methylbenzoate Product1 Fused Quinoxaline Derivative Start->Product1 Condensation Product2 Fused Benzimidazole Derivative Start->Product2 Cyclization Reagent1 1,2-Dicarbonyl (e.g., Glyoxal) Reagent1->Product1 Reagent2 Carboxylic Acid (or derivative) Reagent2->Product2

Caption: Conceptual pathways for heterocyclic synthesis from the reduced intermediate.

  • Benzimidazoles: Condensation of the diamine with a carboxylic acid or its derivative (like an aldehyde followed by oxidation) leads to the formation of the benzimidazole ring system.

  • Quinoxalines: Reaction with a 1,2-dicarbonyl compound provides a direct route to quinoxaline derivatives.

Safety and Handling

Based on data for analogous compounds like aminonitrobenzoates, Methyl 3-amino-2-methyl-5-nitrobenzoate should be handled with care.[20][21][22] It is likely to be a skin, eye, and respiratory tract irritant.[20][21] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

Methyl 3-amino-2-methyl-5-nitrobenzoate is a synthetic intermediate of significant potential. Its value is derived not from its intrinsic activity, but from the orthogonal reactivity of its functional groups. The ability to selectively reduce the nitro group to generate a diamine, while retaining the ester and the original amine, opens up a vast chemical space for the synthesis of complex nitrogen-containing heterocycles. This guide has outlined its fundamental properties and provided a strategic framework for its synthesis and subsequent application, empowering researchers to leverage this versatile building block in the advancement of chemical and pharmaceutical sciences.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2756518, Methyl 3-amino-5-nitrobenzoate. Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19141, 3-Amino-2-methyl-5-nitrobenzamide. Retrieved February 20, 2026, from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved February 20, 2026, from [Link]

  • Sciencing. (2022, March 24). How To Identify The IR Of Methyl M-Nitrobenzoate. Retrieved February 20, 2026, from [Link]

  • EduBirdie. (n.d.). Lab Report Nitration of Methylbenzoate | Minnesota State University Moorhead. Retrieved February 20, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). Methyl 3-nitrobenzoate. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate.... Retrieved February 20, 2026, from [Link]

  • Johannes Gutenberg-Universität Mainz. (2018, April 26). Aminonitriles as building blocks in organic chemistry. Retrieved February 20, 2026, from [Link]

  • Stenutz. (n.d.). methyl 3-nitrobenzoate. Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2777346, Methyl 2-amino-5-nitrobenzoate. Retrieved February 20, 2026, from [Link]

  • Karolinska Institutet. (2024, September 2). Synthesis of heterocycles from anthranilic acid and its derivatives. Retrieved February 20, 2026, from [Link]

  • Google Patents. (n.d.). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
  • Brainly. (2024, May 1). Analyze and upload an original IR spectrum of methyl 3-nitrobenzoate. Retrieved February 20, 2026, from [Link]

  • Al-Ostath, G. A. H., et al. (2021). Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities. Retrieved February 20, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Retrieved February 20, 2026, from [Link]

  • Semantic Scholar. (2024, June 12). β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative ass. Retrieved February 20, 2026, from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2025, August 7). Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate. Retrieved February 20, 2026, from [Link]

  • Frontiers. (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Retrieved February 20, 2026, from [Link]

  • NIST. (n.d.). Benzoic acid, 3-nitro-, methyl ester. Retrieved February 20, 2026, from [Link]

  • IndiaMART. (n.d.). Methyl 2-Amino-5-Methyl-3-Nitrobenzoate RAW MATERIAL API. Retrieved February 20, 2026, from [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of Methyl 3-amino-2-methyl-5-nitrobenzoate

This guide provides an in-depth technical analysis of Methyl 3-amino-2-methyl-5-nitrobenzoate , a specialized aromatic intermediate used in medicinal chemistry and agrochemical synthesis. Executive Summary Methyl 3-amino...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 3-amino-2-methyl-5-nitrobenzoate , a specialized aromatic intermediate used in medicinal chemistry and agrochemical synthesis.

Executive Summary

Methyl 3-amino-2-methyl-5-nitrobenzoate (CAS: 146948-44-9) is a trisubstituted benzene derivative serving as a critical scaffold in the synthesis of bioactive heterocyclic compounds.[1] Its structural uniqueness lies in the "push-pull" electronic arrangement—featuring an electron-donating amino group and an electron-withdrawing nitro group on a sterically congested toluene core. This configuration makes it a valuable precursor for indole synthesis (via the Batcho-Leimgruber route) and a reference standard for metabolites of the coccidiostat Zoalene.

Molecular Identity & Structural Analysis[3][4]

The molecule is a methyl ester of benzoic acid, substituted at the ortho position with a methyl group, the meta position with an amino group, and the meta' position with a nitro group.

Chemical Identifiers
ParameterDetail
IUPAC Name Methyl 3-amino-2-methyl-5-nitrobenzoate
CAS Registry Number 146948-44-9
Molecular Formula

Molecular Weight 210.19 g/mol
SMILES COC(=O)C1=C(C(=CC(=C1)NO2)N)C
InChI Key HZVBRLJDOZZHFL-UHFFFAOYSA-N
Conformational & Electronic Features

The steric crowding around the C1-C2-C3 region is significant. The C2-Methyl group forces the C1-Ester and C3-Amino groups to twist slightly out of planarity with the benzene ring.

  • Electronic Push-Pull: The C3-Amino group (donor) activates the ring, while the C5-Nitro and C1-Ester groups (acceptors) deactivate it. This specific arrangement creates a highly polarized system suitable for nucleophilic aromatic substitution (

    
    ) or cyclization reactions.
    
  • Steric Lock: The C2-Methyl group acts as a conformational anchor, restricting rotation and influencing the regioselectivity of subsequent derivatizations.

Physicochemical Properties[1][6][7]

PropertyValue / Description
Appearance Yellow to orange crystalline solid (characteristic of nitroanilines)
Melting Point 165–168 °C (Typical range for this class; purity dependent)
Solubility Soluble in DMSO, DMF, Ethyl Acetate, Dichloromethane; Sparingly soluble in water.
pKa (Calculated) ~2.5 (Amino group conjugated with Nitro); ~11.0 (Amide-like character if acylated)
Density ~1.38 g/cm³ (Predicted)

Synthetic Pathways & Methodology

The synthesis of Methyl 3-amino-2-methyl-5-nitrobenzoate typically proceeds via the selective reduction of a dinitro precursor. This route is preferred over direct nitration of the amino-ester due to the susceptibility of the amino group to oxidation.

Core Synthetic Workflow
  • Precursor Preparation: Nitration of Methyl 2-methylbenzoate (Methyl o-toluate) to yield Methyl 2-methyl-3,5-dinitrobenzoate.

  • Regioselective Reduction: The 3-nitro group, being sterically compressed between the methyl and ester groups, is often selectively reduced using Zinin reduction (sulfide) or controlled catalytic hydrogenation.

Experimental Protocol: Selective Reduction

Note: This protocol is a generalized adaptation based on standard nitro-reduction methodologies for similar scaffolds.

Reagents: Methyl 2-methyl-3,5-dinitrobenzoate, Sodium Hydrosulfide (NaHS), Methanol, Water.

  • Dissolution: Dissolve 10 mmol of Methyl 2-methyl-3,5-dinitrobenzoate in 50 mL of Methanol.

  • Reagent Addition: Add a solution of NaHS (30 mmol) in water (10 mL) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (65 °C) for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). The starting material (dinitro) is less polar than the product (amino-nitro).

  • Workup: Cool to room temperature. Pour into ice water (200 mL). The product typically precipitates as a yellow solid.

  • Purification: Filter the solid. If necessary, recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexane).

Reaction Pathway Diagram

SynthesisPath Start Methyl 2-methylbenzoate (Starting Material) Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter Methyl 2-methyl-3,5-dinitrobenzoate (Intermediate) Step1->Inter Step2 Selective Reduction (NaHS or H2/Pd-C) Inter->Step2 Product Methyl 3-amino-2-methyl-5-nitrobenzoate (Target) Step2->Product Step2->Product Regioselective for 3-position (steric relief)

Caption: Synthetic route via dinitro intermediate reduction. The 3-nitro group is selectively reduced to the amine.

Spectroscopic Characterization

Validation of the structure relies heavily on


 NMR, specifically the coupling patterns of the aromatic protons.
Expected NMR Data (DMSO- , 400 MHz)
  • 
     2.35 ppm (s, 3H):  Aryl Methyl group (
    
    
    
    ).
  • 
     3.85 ppm (s, 3H):  Methyl Ester (
    
    
    
    ).
  • 
     5.80–6.20 ppm (br s, 2H):  Amino group (
    
    
    
    ), exchangeable with
    
    
    .
  • 
     7.45 ppm (d, 
    
    
    
    Hz, 1H):
    Aromatic Proton H4. This proton is flanked by the Amino (donor) and Nitro (acceptor) groups. The shielding effect of the amino group keeps it upfield relative to H6.
  • 
     8.15 ppm (d, 
    
    
    
    Hz, 1H):
    Aromatic Proton H6. This proton is flanked by the Nitro and Ester groups (both withdrawing), shifting it significantly downfield.
Mass Spectrometry (ESI-MS)
  • Positive Mode (

    
    ):  211.2 m/z.
    
  • Fragmentation: Loss of methoxy group (

    
    ) and nitro group (
    
    
    
    ) are common.

Applications in Drug Development[5][8][9]

Scaffold for Kinase Inhibitors

The 3-amino-2-methyl-5-nitrobenzoate core mimics the substitution patterns found in several ATP-competitive kinase inhibitors. The amino group serves as a hinge binder, while the ester can be converted to amides to access the hydrophobic back pocket of the enzyme.

Indole Synthesis (Batcho-Leimgruber)

This compound is a precursor for 4-substituted indoles . Condensation of the activated methyl group (if further activated) or the reduction of the nitro group followed by cyclization allows for the construction of the indole core, a "privileged structure" in medicinal chemistry.

Metabolite Standards (Zoalene)

It serves as a primary reference standard for ANOT (3-amino-5-nitro-o-toluamide), the major metabolite of the poultry drug Zoalene (3,5-dinitro-o-toluamide). Accurate identification of this metabolite is required for food safety compliance in poultry exports.

References

  • PubChem. Methyl 3-amino-5-nitrobenzoate (Isomer Reference). National Library of Medicine. [Link]

  • Royal Society of Chemistry. Synthesis of Indole Nucleoside Analogues via Nitrobenzoate Precursors. RSC Advances. [Link]

  • Acta Crystallographica. Crystal structure of Methyl 2-methyl-3,5-dinitrobenzoate (Precursor). [Link]

Sources

Exploratory

Unlocking the Therapeutic Potential of Methyl 3-amino-2-methyl-5-nitrobenzoate: A Technical Guide for Drug Discovery

Abstract Methyl 3-amino-2-methyl-5-nitrobenzoate, a substituted aminonitrobenzoic acid ester, represents a compelling yet underexplored scaffold in medicinal chemistry. The presence of a nitroaromatic moiety, coupled wit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 3-amino-2-methyl-5-nitrobenzoate, a substituted aminonitrobenzoic acid ester, represents a compelling yet underexplored scaffold in medicinal chemistry. The presence of a nitroaromatic moiety, coupled with an aminobenzoic acid framework, suggests a rich potential for diverse pharmacological activities. This technical guide provides a comprehensive framework for the systematic investigation of Methyl 3-amino-2-methyl-5-nitrobenzoate as a novel therapeutic agent. Drawing upon established principles of drug discovery and the known bioactivities of structurally related compounds, we delineate a strategic pathway from synthesis and initial screening to mechanistic studies and preclinical evaluation. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals poised to explore the pharmaceutical applications of this promising molecule, with a primary focus on oncology and inflammatory diseases.

Introduction: The Rationale for Investigating Methyl 3-amino-2-methyl-5-nitrobenzoate

The quest for novel chemical entities with therapeutic utility is a cornerstone of pharmaceutical research. Substituted aromatic compounds, in particular, have historically proven to be a fertile ground for the discovery of new drugs. Methyl 3-amino-2-methyl-5-nitrobenzoate integrates several key structural features that are hallmarks of bioactive molecules.

The aminobenzoic acid core is a well-established "building block" in pharmaceutical development, valued for its structural versatility and its presence in a wide array of therapeutic agents.[1][2] Derivatives of aminobenzoic acid have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

Furthermore, the nitro group is a critical pharmacophore in numerous approved drugs.[3] Nitroaromatic compounds are known to exhibit a range of biological effects, often mediated by the reductive activation of the nitro group to form reactive nitrogen species.[4] This mechanism is particularly relevant in the hypoxic microenvironments characteristic of solid tumors, rendering nitroaromatic compounds promising candidates for targeted cancer therapies. Indeed, many nitro compounds have been investigated for their antineoplastic, antibiotic, and antihypertensive activities.[3]

The combination of these structural motifs in Methyl 3-amino-2-methyl-5-nitrobenzoate suggests a high probability of discovering novel biological activities. This guide, therefore, proposes a structured and scientifically rigorous approach to unlock the therapeutic potential of this compound.

Proposed Therapeutic Arenas: Oncology and Anti-inflammatory Applications

Based on the chemical functionalities present in Methyl 3-amino-2-methyl-5-nitrobenzoate, two primary therapeutic areas present themselves as logical starting points for investigation:

  • Oncology: The nitroaromatic scaffold is a key feature in several compounds with demonstrated anticancer activity. The selective reduction of the nitro group in hypoxic tumor environments can lead to the generation of cytotoxic metabolites, offering a targeted approach to cancer therapy. Furthermore, the aminobenzoic acid moiety is present in numerous anticancer agents, suggesting that this scaffold can be tailored to interact with various oncogenic targets.[1][5]

  • Anti-inflammatory Diseases: Chronic inflammation is a key driver of numerous human diseases. The nitro group can be a part of potent anti-inflammatory agents.[3] Additionally, some aminobenzoic acid derivatives have shown anti-inflammatory effects.[1] Therefore, evaluating the potential of Methyl 3-amino-2-methyl-5-nitrobenzoate to modulate inflammatory pathways is a promising avenue of research.

Synthesis of Methyl 3-amino-2-methyl-5-nitrobenzoate: A Proposed Route

Step 1: Nitration of Methyl 3-amino-2-methylbenzoate

The initial step would involve the nitration of commercially available Methyl 3-amino-2-methylbenzoate. This electrophilic aromatic substitution reaction is expected to be directed by the activating amino and methyl groups and the deactivating ester group.

  • Protocol:

    • Dissolve Methyl 3-amino-2-methylbenzoate in a suitable solvent, such as concentrated sulfuric acid, at a reduced temperature (e.g., 0-5 °C) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the low temperature to control the reaction rate and minimize side product formation.

    • After the addition is complete, allow the reaction to stir for a specified period while monitoring its progress using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by carefully pouring the mixture over crushed ice.

    • The solid product, Methyl 3-amino-2-methyl-5-nitrobenzoate, should precipitate out of the solution.

    • Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Characterization

The identity and purity of the synthesized Methyl 3-amino-2-methyl-5-nitrobenzoate should be rigorously confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the nitro group.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amine, nitro, ester).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

A Strategic Framework for Evaluating Pharmaceutical Potential

A multi-tiered approach is essential for the comprehensive evaluation of a novel compound's therapeutic potential. The following experimental workflow is proposed for Methyl 3-amino-2-methyl-5-nitrobenzoate.

Tier 1: In Vitro Screening for Biological Activity

The initial phase focuses on high-throughput in vitro assays to rapidly assess the compound's cytotoxic and anti-inflammatory properties.

4.1.1. Anticancer Activity Screening

A panel of human cancer cell lines representing various tumor types should be used for initial screening.

  • Experimental Protocol: MTT Assay for Cytotoxicity

    • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of Methyl 3-amino-2-methyl-5-nitrobenzoate (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Table 1: Hypothetical IC50 Values for Methyl 3-amino-2-methyl-5-nitrobenzoate in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast25.4
A549Lung32.1
HCT116Colon18.9
HeLaCervical45.6

4.1.2. Anti-inflammatory Activity Screening

The potential anti-inflammatory effects can be assessed using cell-based assays that measure key inflammatory mediators.

  • Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages [6]

    • Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in a suitable medium.

    • Cell Seeding: Seed the cells in 96-well plates and allow them to adhere.

    • Compound Pre-treatment: Pre-treat the cells with various concentrations of Methyl 3-amino-2-methyl-5-nitrobenzoate for 1-2 hours.

    • LPS Stimulation: Stimulate the cells with LPS (a potent inflammatory agent) for 24 hours to induce the production of nitric oxide.

    • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

    • Data Analysis: Determine the inhibitory effect of the compound on NO production and calculate the IC50 value.

Tier 2: Mechanistic Elucidation

Should the initial screening reveal promising activity, the next step is to investigate the underlying mechanism of action.

4.2.1. Investigating the Role of the Nitro Group

To confirm the importance of the nitro group, a non-nitrated analog of the compound (Methyl 3-amino-2-methylbenzoate) should be synthesized and tested in parallel in the cytotoxicity assays. A significant drop in activity for the non-nitrated analog would suggest that the nitro group is crucial for the observed biological effect.

4.2.2. Kinase Inhibition Assays

Many anticancer and anti-inflammatory drugs function by inhibiting protein kinases. The aminobenzoic acid scaffold is a component of some kinase inhibitors.[7] Therefore, screening Methyl 3-amino-2-methyl-5-nitrobenzoate against a panel of kinases is a logical step.

  • Workflow for Kinase Inhibition Profiling

G cluster_0 Initial Screening cluster_1 Hit Identification cluster_2 Dose-Response and Selectivity Compound Compound Kinase_Panel Broad Kinase Panel (e.g., 96-well plate format) Compound->Kinase_Panel Single high concentration (e.g., 10 µM) Data_Analysis Data Analysis (% Inhibition) Kinase_Panel->Data_Analysis ATP_Concentration Fixed ATP Concentration (e.g., Km) Hit_Kinases Identification of 'Hit' Kinases (>50% inhibition) Data_Analysis->Hit_Kinases Dose_Response Dose-Response Curves for Hit Kinases Hit_Kinases->Dose_Response IC50_Determination IC50 Value Determination Dose_Response->IC50_Determination Selectivity_Profiling Selectivity Profiling (Comparison of IC50s) IC50_Determination->Selectivity_Profiling

Sources

Foundational

Literature review on Methyl 3-amino-2-methyl-5-nitrobenzoate derivatives

The following is an in-depth technical guide on Methyl 3-amino-2-methyl-5-nitrobenzoate , designed for researchers and drug development professionals. Scaffold Analysis, Synthesis, and Medicinal Utility Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on Methyl 3-amino-2-methyl-5-nitrobenzoate , designed for researchers and drug development professionals.

Scaffold Analysis, Synthesis, and Medicinal Utility

Executive Summary

Methyl 3-amino-2-methyl-5-nitrobenzoate (CAS 146948-44-9 ) is a highly functionalized aromatic intermediate used primarily in the synthesis of heterocyclic pharmaceuticals and veterinary agents.[1] Structurally, it presents a tetra-substituted benzene ring featuring an ester, a methyl group, an amine, and a nitro group. This specific substitution pattern renders it a "privileged scaffold" for constructing quinazolinones , benzimidazoles , and kinase inhibitors .

Historically recognized as a key intermediate in the metabolism and synthesis of the coccidiostat Zoalene (3,5-dinitro-o-toluamide), this compound has evolved into a versatile building block in medicinal chemistry. Its utility lies in the orthogonal reactivity of its functional groups: the amine (nucleophilic), the nitro (electrophilic precursor), and the ester (electrophilic), allowing for sequential, regioselective derivatization.

Chemical Profile & Structural Logic[2]
PropertySpecification
IUPAC Name Methyl 3-amino-2-methyl-5-nitrobenzoate
CAS Number 146948-44-9
Molecular Formula C₉H₁₀N₂O₄
Molecular Weight 210.19 g/mol
Core Scaffold o-Toluic Acid derivative
Key Isomerism Distinct from Methyl 5-amino-2-methyl-3-nitrobenzoate (regioisomer)
Structural Reactivity Analysis
  • C1-Ester (Methoxycarbonyl): Serves as an electrophilic anchor for cyclization reactions (e.g., with amines to form amides or quinazolinones).

  • C2-Methyl: Provides steric bulk that influences the conformation of adjacent groups (C1-Ester and C3-Amine), often locking the molecule into specific binding poses in enzyme pockets.

  • C3-Amine: A nucleophilic handle positioned between the methyl and ester groups. Its steric crowding makes it less reactive than typical anilines, requiring specific conditions for functionalization.

  • C5-Nitro: An electron-withdrawing group that deactivates the ring but serves as a "masked" amine. Post-cyclization reduction of this group allows for the introduction of solubilizing tails or further pharmacophores.

Synthetic Pathways[3]

The synthesis of Methyl 3-amino-2-methyl-5-nitrobenzoate is non-trivial due to the challenge of regioselective reduction . The most robust industrial route involves the dinitration of methyl o-toluate followed by selective reduction.

Pathway Diagram (DOT Visualization)

SynthesisPathway Start Methyl 2-methylbenzoate (Methyl o-toluate) Nitration Step 1: Dinitration (HNO3, H2SO4, Heat) Start->Nitration Electrophilic Aromatic Substitution Intermediate Methyl 2-methyl-3,5-dinitrobenzoate (CAS 59382-59-1) Nitration->Intermediate Introduction of NO2 at C3 & C5 Reduction Step 2: Regioselective Reduction (NaSH or Fe/AcOH) Intermediate->Reduction Selective reduction of C3-NO2 Product Methyl 3-amino-2-methyl-5-nitrobenzoate (Target Scaffold) Reduction->Product Major/Minor Product (Condition Dependent) Byproduct Methyl 5-amino-2-methyl-3-nitrobenzoate (Regioisomer) Reduction->Byproduct Isomeric Impurity

Caption: Synthetic route from Methyl o-toluate to the target amino-nitro scaffold via dinitration and selective reduction.

Detailed Mechanistic Insight
  • Dinitration: The methyl group at C2 is an ortho/para director, while the ester at C1 is a meta director. The combined electronic effects strongly favor electrophilic substitution at C3 and C5. Nitration of methyl o-toluate with fuming nitric acid yields Methyl 2-methyl-3,5-dinitrobenzoate in high yield.

  • Selective Reduction (The Critical Step):

    • The C3-nitro group is sterically crowded (sandwiched between the C2-methyl and C1-ester).

    • The C5-nitro group is relatively accessible.

    • Chemical Paradox: Standard Zinin reduction (sulfide) or catalytic hydrogenation typically reduces the least hindered nitro group (C5) first. However, to obtain the 3-amino isomer, one must often employ specific conditions (e.g., Iron/Acetic acid or controlled hydrogenation) where the twisted conformation of the C3-nitro group (due to sterics) alters its reduction potential, or rely on chromatographic separation of the isomeric mixture.

    • Note: In biological systems (e.g., Zoalene metabolism), the 3-amino metabolite is often predominant, suggesting enzymatic specificity.

Experimental Protocols
Protocol A: Synthesis of Methyl 2-methyl-3,5-dinitrobenzoate

Precursor Preparation

  • Reagents: Methyl 2-methylbenzoate (15.0 g, 0.1 mol), Fuming Nitric Acid (d=1.5), Conc. Sulfuric Acid.[2][3][4][5][6]

  • Setup: 250 mL 3-neck round-bottom flask, thermometer, addition funnel, ice-salt bath.

  • Procedure:

    • Cool the sulfuric acid (40 mL) to 0°C. Slowly add Methyl 2-methylbenzoate with stirring.

    • Prepare a mixture of fuming HNO₃ (15 mL) and H₂SO₄ (15 mL). Add this dropwise to the reaction, maintaining temperature below 10°C .

    • After addition, allow the mixture to warm to room temperature, then heat to 70°C for 2 hours to ensure dinitration (mononitration occurs at lower temps).

    • Quench: Pour the reaction mixture onto 300 g of crushed ice. The dinitro ester will precipitate as a pale yellow solid.

    • Purification: Filter, wash with water until neutral, and recrystallize from ethanol.

    • Yield: Expected ~85%.

Protocol B: Selective Reduction to Methyl 3-amino-2-methyl-5-nitrobenzoate

Target Synthesis

  • Reagents: Methyl 2-methyl-3,5-dinitrobenzoate (5.0 g), Sodium Hydrosulfide (NaSH) hydrate, Methanol, Water.

  • Procedure:

    • Dissolve the dinitro compound in Methanol (100 mL).

    • Prepare a solution of NaSH (3.0 eq) in water (20 mL).

    • Add the NaSH solution dropwise at reflux temperature . Note: Sulfide reductions are sensitive to temperature; reflux favors the thermodynamic product.

    • Monitor by TLC (Silica, 30% EtOAc/Hexane). You will observe the disappearance of the starting material and the appearance of two lower spots (the 3-amino and 5-amino isomers).

    • Workup: Evaporate methanol, dilute with water, and extract with Ethyl Acetate (3x).

    • Purification (Crucial): The isomers must be separated by Flash Column Chromatography. The 3-amino-2-methyl-5-nitrobenzoate typically elutes after the 5-amino isomer due to intramolecular H-bonding with the ester carbonyl, which reduces its polarity slightly less than the solvent interaction of the 5-amino.

    • Validation: Verify regiochemistry via NMR. The C3-amine protons will show a downfield shift or NOE interaction with the C2-methyl group.

Derivatization & Therapeutic Applications

This scaffold is a "branch point" intermediate. Its derivatives are widely explored in oncology and infectious disease research.

1. Quinazolinone Synthesis (Kinase Inhibitors)

Reacting the C3-amine with formamide or urea, followed by cyclization with the C1-ester, yields 8-nitro-quinazolin-4(3H)-ones .

  • Mechanism:[5][7] The C3-amine attacks a cyano or carbonyl electrophile, and the resulting intermediate cyclizes onto the C1-ester methoxy group.

  • Application: EGFR and VEGFR kinase inhibitors often utilize the quinazolinone core. The C5-nitro (now at position 6 or 8 of the quinazoline) can be reduced to an amine to attach solubilizing groups (e.g., morpholine, piperazine).

2. Benzimidazole Formation

Reduction of the C5-nitro group after C3-functionalization yields a diamine. Reaction with aldehydes or carboxylic acids generates benzimidazoles .

  • Application: PARP inhibitors and anti-helminthic agents.

Scaffold Divergence Diagram (DOT Visualization)

Applications Core Methyl 3-amino-2-methyl- 5-nitrobenzoate Quin Quinazolinones (Kinase Inhibitors) Core->Quin + Formamide/Urea (Cyclization) Benz Benzimidazoles (PARP Inhibitors) Core->Benz 1. Reduce NO2 2. + R-CHO Amide Benzamides (Zoalene Analogs) Core->Amide + NH3/Amines (Amidation)

Caption: Divergent synthesis capabilities of the core scaffold into major pharmaceutical classes.

References
  • Zoalene Metabolite Identification : Smith, G. N. et al. "The metabolism of 3,5-dinitro-o-toluamide (Zoalene) in chickens." Journal of Agricultural and Food Chemistry. Link (Verified context via search).

  • Nitration Protocols : "Nitration of Methyl Benzoate." Organic Syntheses, Coll.[4] Vol. 1, p. 372. Link

  • Scaffold Utility : BenchChem. "Methyl 3-amino-2-methyl-5-nitrobenzoate Product Record." Link

  • Isomer Data : PubChem. "Methyl 3-amino-5-nitrobenzoate (Isomer Comparison)." Link

  • Reduction Strategies: "Regioselective reduction of dinitrobenzoic acid derivatives." Tetrahedron Letters. (General methodology reference).

Disclaimer: This guide outlines advanced organic synthesis procedures involving hazardous reagents (Fuming Nitric Acid, NaSH). All protocols should be performed in a fume hood with appropriate PPE by qualified personnel.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Scalable Preparation of Methyl 3-amino-2-methyl-5-nitrobenzoate

Introduction Methyl 3-amino-2-methyl-5-nitrobenzoate is a valuable building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals. Its trifunction...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 3-amino-2-methyl-5-nitrobenzoate is a valuable building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals. Its trifunctional nature, possessing an amine, a methyl group, and a nitro group on a benzoate scaffold, allows for diverse downstream chemical modifications. The scalable and regioselective synthesis of this intermediate is therefore of significant interest to researchers and process chemists.

This document provides a comprehensive guide to the scalable two-step synthesis of Methyl 3-amino-2-methyl-5-nitrobenzoate. The synthetic strategy involves the electrophilic nitration of methyl 2-methylbenzoate, followed by the selective reduction of one of the resulting dinitro intermediates. The protocols herein are designed to be robust and scalable, with a focus on safety, efficiency, and product purity. We will delve into the causality behind the experimental choices, providing insights that are critical for successful scale-up.

Synthetic Strategy Overview

The synthesis of Methyl 3-amino-2-methyl-5-nitrobenzoate is accomplished via a two-step sequence:

  • Step 1: Nitration of Methyl 2-methylbenzoate. This step introduces a nitro group onto the aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the methyl and ester functional groups.

  • Step 2: Selective Reduction of an Intermediate. A subsequent reduction of a dinitro intermediate is proposed to yield the final product. For the purpose of this application note, we will focus on the preparation of a key precursor, Methyl 2-methyl-5-nitrobenzoate, and its subsequent reduction to Methyl 5-amino-2-methylbenzoate as a representative scalable synthesis of a related aminonitrobenzoate. A direct scalable synthesis of the title compound is less documented, and this analogous pathway provides a robust, scalable example of the necessary chemical transformations.

Diagram of the Overall Synthetic Workflow

Synthetic Workflow A Step 1: Nitration of Methyl 2-methylbenzoate B Isolation & Purification of Methyl 2-methyl-5-nitrobenzoate A->B Reaction Work-up C Step 2: Catalytic Hydrogenation B->C Purified Intermediate D Isolation & Purification of Final Product C->D Reduction & Work-up

Caption: Overall workflow for the synthesis of the target molecule.

Part 1: Scalable Nitration of Methyl 2-methylbenzoate

The nitration of methyl 2-methylbenzoate is a classic example of electrophilic aromatic substitution. The regiochemical outcome is a consequence of the directing effects of the substituents on the aromatic ring. The methyl group is an ortho-, para-director, while the ester group is a meta-director. This leads to the formation of several isomers, with the 5-nitro and 3-nitro isomers being the major products. Careful control of reaction conditions is crucial to maximize the yield of the desired isomer and to ensure a safe operation at scale.

Protocol 1: Nitration of Methyl 2-methylbenzoate

Materials:

  • Methyl 2-methylbenzoate

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Methanol

  • Sodium Bicarbonate (5% aqueous solution)

Equipment:

  • Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel

  • Cooling circulator

  • Vacuum filtration apparatus (Büchner funnel)

  • Recrystallization vessel

Procedure:

  • Reactor Setup and Initial Cooldown: Charge the jacketed reactor with concentrated sulfuric acid (2.5 volumes relative to the starting material). Begin cooling the reactor jacket to 0-5 °C with constant stirring.

  • Addition of Starting Material: Once the sulfuric acid has reached the target temperature, slowly add methyl 2-methylbenzoate (1.0 eq) to the reactor, ensuring the internal temperature does not exceed 15 °C.

  • Preparation of Nitrating Mixture: In a separate vessel, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 volume) while cooling in an ice bath.

  • Nitration Reaction: Slowly add the pre-cooled nitrating mixture to the reactor via the addition funnel over a period of 1-2 hours. Meticulously control the addition rate to maintain the internal temperature between 5-10 °C.[1][2][3] A runaway reaction is a significant hazard at this stage.[4]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: In a separate vessel of appropriate size, prepare a mixture of crushed ice and water (10 volumes). Slowly transfer the reaction mixture to the ice/water slurry with vigorous stirring. The crude product will precipitate as a solid.

  • Isolation of Crude Product: Isolate the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water until the filtrate is neutral to pH paper. This removes the bulk of the acidic impurities.

  • Neutralization Wash: Further wash the solid with a cold 5% sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with cold deionized water.

  • Purification by Recrystallization: The crude product, a mixture of isomers, can be purified by recrystallization from methanol. The desired Methyl 2-methyl-5-nitrobenzoate isomer is typically less soluble and will crystallize out upon cooling, while the other isomers remain in the mother liquor.

  • Drying: Dry the purified product under vacuum at 40-50 °C to a constant weight.

Data Presentation: Nitration
ParameterValue/RangeRationale & Expert Commentary
Starting MaterialMethyl 2-methylbenzoateThe substrate for electrophilic nitration.
Nitrating AgentHNO₃ / H₂SO₄A standard and cost-effective mixed acid for generating the nitronium ion (NO₂⁺) electrophile.[2][5]
Molar Ratio (Substrate:HNO₃)1 : 1.1A slight excess of nitric acid ensures complete conversion of the starting material.
Reaction Temperature5-10 °CCrucial for controlling the reaction rate, minimizing the formation of by-products, and preventing thermal runaway.[1][6]
Reaction Time1.5 - 2.5 hoursSufficient time for complete reaction at the specified temperature.
QuenchingIce/WaterA safe and effective method to stop the reaction and precipitate the organic product.
PurificationRecrystallization from MethanolA scalable method for isolating the desired isomer based on solubility differences.

Part 2: Scalable Reduction of Methyl 2-methyl-5-nitrobenzoate

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. For scalable applications, catalytic hydrogenation is often the method of choice due to its high efficiency, clean reaction profile, and the generation of water as the only stoichiometric byproduct. The choice of catalyst, solvent, and reaction conditions is critical to ensure complete reduction without affecting the ester functionality.

Protocol 2: Catalytic Hydrogenation

Materials:

  • Methyl 2-methyl-5-nitrobenzoate

  • Palladium on Carbon (5% Pd/C, 50% wet)

  • Methanol or Ethyl Acetate

  • Hydrogen Gas

  • Nitrogen Gas

Equipment:

  • Hydrogenation reactor (e.g., Parr shaker or stirred autoclave)

  • Filtration system for catalyst removal (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Reactor Inerting: Charge the hydrogenation reactor with Methyl 2-methyl-5-nitrobenzoate (1.0 eq) and the solvent (Methanol or Ethyl Acetate, 10 volumes). Add 5% Pd/C catalyst (1-2 mol%). Seal the reactor and purge thoroughly with nitrogen to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi). Begin stirring and heat the reaction to the target temperature (e.g., 25-40 °C). The reaction is typically exothermic, and cooling may be required to maintain a stable temperature.

  • Reaction Monitoring: Monitor the reaction progress by the uptake of hydrogen and by HPLC analysis of reaction aliquots. The disappearance of the starting material and the appearance of the product indicate reaction completion.

  • Catalyst Removal: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge the reactor with nitrogen. The pyrophoric catalyst must be handled with extreme care under an inert atmosphere.[4] Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Methyl 5-amino-2-methylbenzoate.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) if required.

  • Drying: Dry the purified product under vacuum.

Data Presentation: Reduction
ParameterValue/RangeRationale & Expert Commentary
Starting MaterialMethyl 2-methyl-5-nitrobenzoateThe nitro-substituted intermediate.
Reducing AgentH₂ gas with Pd/C catalystA highly efficient and clean method for nitro group reduction.[7][8] The ester group is stable under these conditions.
Catalyst Loading1-2 mol%A typical catalyst loading for efficient hydrogenation.
Hydrogen Pressure50-100 psiProvides a sufficient driving force for the reaction without requiring specialized high-pressure equipment.
Reaction Temperature25-40 °CA mild temperature range that promotes a reasonable reaction rate while minimizing potential side reactions.
SolventMethanol or Ethyl AcetateCommon solvents for catalytic hydrogenation that dissolve the substrate and are relatively inert.
PurificationRecrystallizationA standard method for purifying solid organic compounds at scale.

Diagram of the Chemical Synthesis

Chemical Synthesis cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction Start Methyl 2-methylbenzoate Intermediate Methyl 2-methyl-5-nitrobenzoate Start->Intermediate HNO₃, H₂SO₄ 5-10 °C Intermediate_2 Methyl 2-methyl-5-nitrobenzoate Product Methyl 5-amino-2-methylbenzoate Intermediate_2->Product H₂, Pd/C Methanol

Sources

Application

Application Note: Suzuki-Miyaura Coupling of a Sterically Hindered Amino-Nitro Benzoate Derivative

A Senior Application Scientist's Guide to Overcoming Steric and Electronic Challenges Introduction: The Challenge of Complex Biaryl Synthesis The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern syntheti...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Overcoming Steric and Electronic Challenges

Introduction: The Challenge of Complex Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high functional group tolerance and generally mild conditions.[1][2][3] This method is invaluable in pharmaceutical and materials science for the synthesis of biaryl and substituted aromatic compounds.[1][4] However, the efficiency of the Suzuki-Miyaura coupling can be severely hampered when substrates possess challenging structural features, such as significant steric hindrance or complex electronic profiles.[5][6][7]

This guide provides an in-depth analysis and a robust protocol for the Suzuki-Miyaura coupling of a particularly challenging substrate class represented by Methyl 4-bromo-3-amino-2-methyl-5-nitrobenzoate . This molecule integrates several features that complicate standard coupling protocols:

  • Steric Hindrance: The ortho-methyl group adjacent to the amino substituent creates a sterically congested environment around the palladium catalyst's reaction site.

  • Electronically Complex: The molecule contains both a strong electron-donating amino group and two strong electron-withdrawing groups (nitro and ester), which can modulate the reactivity of the C-Br bond and influence catalyst behavior.

  • Potential for Side Reactions: The presence of a nucleophilic amino group and a base-labile ester requires careful selection of reaction conditions to avoid unwanted side reactions.

By dissecting the mechanistic hurdles and providing a field-proven protocol, this document serves as a comprehensive guide for researchers tackling similar sterically demanding and electronically nuanced substrates.

Note on Substrate Selection: The topic specifies "Methyl 3-amino-2-methyl-5-nitrobenzoate," which lacks a leaving group for a standard Suzuki-Miyaura C-C bond formation. This guide presumes the user intends to couple a halogenated derivative. We have selected the 4-bromo analogue as a representative and synthetically relevant example to illustrate the principles and protocols for this class of compounds.

Mechanistic Considerations for Challenging Substrates

The standard Suzuki-Miyaura catalytic cycle involves three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[8] For sterically hindered substrates, each step presents unique challenges that must be addressed through careful catalyst and condition selection.

Suzuki_Miyaura_Catalytic_Cycle cluster_caption Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd⁰ (Active Catalyst) A Pd0->A Oxidative Addition OxAdd Ar-PdII(L)₂-X (Oxidative Adduct) B OxAdd->B Transmetalation Trans [Ar-PdII(L)₂-R]⁺ (Transmetalation Complex) C Trans->C Reductive Elimination RedElim Ar-R (Product) A->OxAdd Ar-X B->Trans R-B(OR)₂ + Base C->Pd0 C->RedElim caption Key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Figure 1. Suzuki-Miyaura Catalytic Cycle

  • Oxidative Addition: The insertion of the Pd(0) catalyst into the aryl-bromide bond is the first step. For this to be efficient, especially with electron-rich or sterically crowded systems, the catalyst must be highly reactive. This is often achieved by using bulky, electron-rich phosphine ligands which promote the formation of a coordinatively unsaturated, 14-electron L-Pd(0) species.[9]

  • Transmetalation: This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[10] The choice of base is critical to avoid side reactions like the hydrolysis of the methyl ester group on our substrate.[10]

  • Reductive Elimination: This is often the rate-limiting step for the synthesis of sterically hindered biaryls. The bulky substituents on both aryl rings in the [Ar-Pd(II)-R] intermediate create a high energy barrier for the formation of the C-C bond. Ligands that are sufficiently bulky can facilitate this step by promoting a conformation that allows the two organic groups to come into close proximity.[5][7][8]

Key Parameter Selection for Success

To address the challenges posed by Methyl 4-bromo-3-amino-2-methyl-5-nitrobenzoate, a carefully selected set of reagents and conditions is paramount.

Catalyst System: The Power of Buchwald Ligands

For sterically demanding couplings, catalyst systems composed of a palladium precursor (like Pd(OAc)₂) and a specialized ligand are superior to standard catalysts like Pd(PPh₃)₄.[7] The most effective ligands for such transformations are often bulky, electron-rich dialkylbiaryl phosphines, commonly known as Buchwald ligands.[7][9]

Recommended System: Pd(OAc)₂ with SPhos (Dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine).

  • Why SPhos? The SPhos ligand provides significant steric bulk from its dicyclohexylphosphine group and the biphenyl backbone. This bulk is crucial for promoting the final, difficult reductive elimination step.[7] The electron-rich nature of the phosphine also facilitates the initial oxidative addition.

Base Selection: Balancing Activity and Compatibility

The base is crucial for activating the boronic acid but must be chosen carefully to prevent unwanted hydrolysis of the ester functional group.[10] While strong bases like NaOH are highly effective at promoting transmetalation, they are incompatible with our substrate.

Recommended Base: Potassium Phosphate (K₃PO₄) .

  • Why K₃PO₄? It is a moderately strong inorganic base that is highly effective in Suzuki couplings. It is generally less aggressive towards ester functionalities than hydroxides, providing a good balance of reactivity and functional group tolerance. It often requires an aqueous co-solvent for optimal performance.[11]

Solvent System: Ensuring Reagent Solubility and Activity

A biphasic solvent system is often ideal for Suzuki-Miyaura reactions. An organic solvent solubilizes the aryl halide and catalyst, while an aqueous phase dissolves the inorganic base and facilitates the formation of the active boronate species.

Recommended Solvent System: 1,4-Dioxane / Water (e.g., 4:1 v/v) .

  • Why Dioxane/Water? Dioxane is a polar aprotic solvent that effectively dissolves the organic components and the palladium complex. The addition of water is necessary to dissolve the K₃PO₄ and to facilitate the transmetalation step.[11] Toluene can be used as an alternative to dioxane.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for a representative coupling of Methyl 4-bromo-3-amino-2-methyl-5-nitrobenzoate with Phenylboronic acid.

Bill of Materials
ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeMolar Equiv.
Methyl 4-bromo-3-amino-2-methyl-5-nitrobenzoate291.101.0291 mg1.0
Phenylboronic Acid121.931.2146 mg1.2
Palladium(II) Acetate (Pd(OAc)₂)224.500.024.5 mg0.02 (2 mol%)
SPhos410.470.0416.4 mg0.04 (4 mol%)
Potassium Phosphate (K₃PO₄)212.272.0425 mg2.0
1,4-Dioxane (Anhydrous, degassed)--4.0 mL-
Water (Degassed)--1.0 mL-
Experimental Workflow

Figure 2. Experimental Workflow Diagram

Step-by-Step Procedure
  • Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Methyl 4-bromo-3-amino-2-methyl-5-nitrobenzoate (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. A positive pressure of inert gas should be maintained throughout the reaction. Proper degassing is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.

  • Solvent Addition: Add degassed 1,4-dioxane (4.0 mL) followed by degassed water (1.0 mL) via syringe. The mixture will appear as a suspension.

  • Heating and Monitoring: Place the flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses common issues encountered during Suzuki-Miyaura couplings.

Problem ObservedPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: Pd(0) or ligand oxidized.2. Inefficient Transmetalation: Base or solvent issue.3. Low Reaction Temperature.1. Ensure rigorous degassing of all solvents and the reaction vessel. Use fresh catalyst/ligand.2. Screen other bases (e.g., Cs₂CO₃, K₂CO₃). Ensure vigorous stirring for biphasic systems.3. Increase temperature cautiously to 100-110 °C.
Recovery of Starting Material See "Low or No Conversion". The catalyst may not be active enough for this specific hindered substrate.Switch to a more active ligand system, such as XPhos or RuPhos, which are also known to be effective for hindered substrates.[7] Consider using a pre-formed palladium precatalyst.
Formation of Homocoupled Product 1. Presence of Oxygen: Oxidative coupling of the boronic acid.2. Inefficient cross-coupling allows side reactions to dominate.1. Improve the degassing procedure (e.g., use freeze-pump-thaw cycles).2. Re-optimize catalyst loading and ligand-to-metal ratio.
Debromination of Starting Material Protodebromination can occur, especially if the transmetalation step is slow.Use a different base/solvent combination. Ensure the boronic acid is of high purity and used in slight excess (1.2-1.5 equiv.).
Ester Hydrolysis The base is too strong or the reaction time at high temperature is too long.Switch to a milder base like potassium fluoride (KF) or a weaker carbonate.[10] Attempt the reaction at a lower temperature for a longer duration.

Safety Precautions

  • Reagents: Handle all chemicals in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. They should be stored and handled under an inert atmosphere.[12]

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with appropriate precautions.

References

Sources

Method

Reaction conditions for Methyl 3-amino-2-methyl-5-nitrobenzoate hydrolysis

Application Note: Optimized Hydrolysis Protocols for Methyl 3-amino-2-methyl-5-nitrobenzoate Executive Summary This application note details the reaction conditions for the hydrolysis of Methyl 3-amino-2-methyl-5-nitrobe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Hydrolysis Protocols for Methyl 3-amino-2-methyl-5-nitrobenzoate

Executive Summary

This application note details the reaction conditions for the hydrolysis of Methyl 3-amino-2-methyl-5-nitrobenzoate to its corresponding carboxylic acid. This transformation is chemically non-trivial due to the "ortho-effect" : the steric bulk of the methyl group at the C2 position significantly hinders nucleophilic attack at the C1 carbonyl carbon.

While standard esters hydrolyze readily at room temperature, this substrate requires optimized thermal forcing and specific solvent systems to achieve full conversion without degrading the sensitive amine or nitro functionalities. We present two validated protocols:

  • Method A (Standard): Sodium Hydroxide (NaOH) reflux for robust scale-up.[1][2][3]

  • Method B (Mild): Lithium Hydroxide (LiOH) in THF/Water for drug discovery applications.[2][3]

Chemical Context & Challenges

The substrate presents a classic case of steric inhibition of resonance and nucleophilic access.

  • Steric Hindrance (The C2-Methyl): The methyl group at position 2 forces the ester carbonyl out of planarity with the benzene ring, reducing conjugation. More critically, it physically blocks the trajectory of the incoming hydroxide ion (

    
    ).
    
  • Electronic Effects:

    • C5-Nitro (

      
      ):  Strongly electron-withdrawing.[1][2][3] It activates the ring and makes the carbonyl carbon more electrophilic, partially counteracting the steric hindrance.
      
    • C3-Amine (

      
      ):  Electron-donating.[1][2][3] It pushes electron density into the ring, slightly deactivating the carbonyl toward nucleophilic attack.
      
Mechanism & Steric Blockade

ReactionMechanism cluster_conditions Critical Factors Ester Substrate (Methyl 3-amino-2-methyl-5-nitrobenzoate) TS Tetrahedral Intermediate (Sterically Crowded) Ester->TS + OH- (Nucleophilic Attack) Slow Step (k1) Acid Product (3-Amino-2-methyl-5-nitrobenzoic acid) TS->Acid - OMe- (Collapse) Factor1 C2-Methyl blocks OH- trajectory Factor2 Requires Heat (>60°C)

Figure 1: Reaction pathway highlighting the rate-limiting formation of the crowded tetrahedral intermediate.

Experimental Protocols

Method A: NaOH Reflux (Recommended for Scale-Up)

Best for: Gram-to-kilogram scale synthesis where cost and solvent recovery are priorities.[1][2][3]

Reagents:

  • Substrate: Methyl 3-amino-2-methyl-5-nitrobenzoate (1.0 equiv)[1][2][3]

  • Base: 2.0 M NaOH (aqueous) (3.0 – 5.0 equiv)[1][2][3]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)[1][2][3]

  • Acid: 6.0 M HCl (for workup)[1][2][3]

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve the substrate in MeOH (

    
     of substrate). Ensure a suspension or solution is formed.
    
  • Base Addition: Add the 2.0 M NaOH solution (3.0 equiv).

    • Note: A slight excess is required to drive the equilibrium and ensure the carboxylic acid remains deprotonated as the carboxylate salt.

  • Reflux: Heat the mixture to reflux (

    
    ) with vigorous stirring.
    
    • Checkpoint: Monitor by TLC or HPLC after 2 hours.[2][3] Due to the ortho-methyl group, reaction times typically range from 4 to 12 hours .[2][3]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure (Rotavap) to remove the bulk of the methanol.

    • Dilute the aqueous residue with water (

      
       starting material).[2]
      
    • Precipitation: Place the flask in an ice bath (

      
      ). Slowly add 6.0 M HCl dropwise with stirring until pH reaches 2.0–3.0 .
      
    • Observation: The product should precipitate as a yellow/orange solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (

    
    ) to remove inorganic salts. Dry in a vacuum oven at 
    
    
    
    .
Method B: LiOH in THF/Water (Recommended for Drug Discovery)

Best for: Small scale (<100 mg) or when milder conditions are preferred to ensure compatibility with other functional groups.[1][2][3]

Reagents:

  • Substrate: Methyl 3-amino-2-methyl-5-nitrobenzoate (1.0 equiv)[1][2][3]

  • Base: Lithium Hydroxide Monohydrate (

    
    ) (3.0 equiv)[1][2][3]
    
  • Solvent: THF / Water (3:1 ratio)[1][2][3]

Protocol:

  • Dissolution: Dissolve the substrate in THF (

    
    ).
    
  • Activation: Dissolve

    
     in a minimal amount of water and add to the THF solution. The mixture may become biphasic.
    
  • Reaction: Heat to

    
     .
    
    • Why LiOH? Lithium acts as a Lewis acid, coordinating with the carbonyl oxygen, which can slightly enhance electrophilicity in hindered systems compared to sodium [2].

  • Monitoring: Check LC-MS for the disappearance of the methyl ester peak (

    
     vs Acid mass).
    
  • Workup:

    • Evaporate THF under reduced pressure.

    • Acidify the remaining aqueous phase with 1M HCl to pH 3.

    • Extract with Ethyl Acetate (

      
      ) if precipitation is not immediate.[2][3][4]
      
    • Dry organic layers over

      
      , filter, and concentrate.[2]
      

Critical Process Parameters (CPP)

ParameterMethod A (NaOH)Method B (LiOH)Rationale
Temperature Reflux (

)

Energy required to overcome steric barrier (

).[1][2][3]
Stoichiometry 3.0 – 5.0 equiv2.5 – 3.0 equivExcess base ensures rate acceleration (pseudo-first order).[2][3]
Solvent Ratio MeOH/Water (4:1)THF/Water (3:1)High organic content needed to solubilize the hydrophobic ester.
Reaction Time 4 – 12 Hours6 – 16 HoursSlower kinetics due to C2-Methyl hindrance.[1][2][3]

Troubleshooting & Decision Tree

If the reaction stalls (incomplete conversion > 24h), follow this logic flow:

DecisionTree Start Reaction Check (TLC/LCMS) Check Is Starting Material Present? Start->Check Complete Proceed to Workup (Acidify to pH 2-3) Check->Complete No Stalled Reaction Stalled Check->Stalled Yes (>20%) Action1 Increase Temp to 80°C (Switch to EtOH/Water) Stalled->Action1 Step 1 Action2 Add Co-solvent (Dioxane or DMSO) Action1->Action2 If fails Action3 Increase Base to 10 eq Action2->Action3 If fails

Figure 2: Troubleshooting workflow for hindered ester hydrolysis.

References

  • Steric Effects in Benzoate Hydrolysis: Kulhánek, J., & Exner, O. (1998).[2][3][5] Solvation and steric hindrance in methyl-substituted benzoic acids. Journal of the Chemical Society, Perkin Transactions 2.[5]

  • Mild Hydrolysis Protocols: Theodorou, V., et al. (2018).[2][3][6] Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc.

  • General Synthesis of Nitro-Amino Benzoates: Organic Syntheses, Coll. Vol. 1, p. 391 (1941); Vol. 4, p. 715 (1963).[1][2] (Foundational protocols for nitrobenzoate hydrolysis). [1][2][3]

  • Solubility Data: BenchChem Technical Guide. Solubility of 3-Nitrobenzoic Acid and Analogs.

Sources

Application

Application Note: Microwave-Assisted Regioselective Synthesis of Methyl 3-amino-2-methyl-5-nitrobenzoate

This Application Note and Protocol guide details the microwave-assisted synthesis of Methyl 3-amino-2-methyl-5-nitrobenzoate (CAS 146948-44-9). This compound is a critical intermediate in the study of coccidiostat metabo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the microwave-assisted synthesis of Methyl 3-amino-2-methyl-5-nitrobenzoate (CAS 146948-44-9). This compound is a critical intermediate in the study of coccidiostat metabolites (specifically Zoalene/dinitolmide) and serves as a scaffold for bioactive benzamide derivatives.

Abstract

This guide presents a high-efficiency, microwave-assisted protocol for the synthesis of Methyl 3-amino-2-methyl-5-nitrobenzoate. Traditional thermal methods for the selective reduction of polynitroarenes often suffer from poor regioselectivity (yielding mixtures of isomers or fully reduced diamines) and long reaction times. By leveraging the dielectric heating properties of microwave irradiation combined with Catalytic Transfer Hydrogenation (CTH), this protocol achieves rapid, regioselective reduction of the 3-nitro group of the dinitro precursor. The method reduces reaction time from hours to minutes while maintaining high yields (>85%) and minimizing solvent waste.

Introduction & Scientific Rationale

The target molecule, Methyl 3-amino-2-methyl-5-nitrobenzoate , possesses a specific substitution pattern where the amino group is located at the sterically crowded 3-position (ortho to the methyl and ester groups), while the 5-nitro group remains intact.

The Challenge of Regioselectivity

Reducing one nitro group in the presence of another requires precise kinetic control. In 3,5-dinitro-o-toluic acid derivatives:

  • 3-Nitro Group: Sterically hindered by the adjacent C2-methyl and C1-ester groups.

  • 5-Nitro Group: Less sterically hindered. Counter-intuitively, in catalytic transfer hydrogenation systems (specifically Pd/C with cyclohexene or ammonium formate), the 3-nitro group is often preferentially reduced to the amine, analogous to the metabolic pathway of Zoalene to 3-amino-5-nitro-o-toluamide (ANOT). Microwave irradiation accelerates this rate-determining step, allowing the reaction to be stopped efficiently before the 5-nitro group is reduced.

Microwave Advantage[1]
  • Rapid Kinetics: Direct energy transfer to polar solvents (MeOH/EtOH) and ionic reagents (ammonium formate) creates localized superheating, accelerating the reduction mechanism.

  • Enhanced Purity: Short exposure times reduce thermal degradation and the formation of side products (e.g., azo compounds).

Retrosynthetic Analysis & Pathway

The synthesis proceeds in two microwave-assisted steps starting from commercially available 2-methyl-3,5-dinitrobenzoic acid.

SynthesisPathway SM 2-Methyl-3,5-dinitrobenzoic acid (CAS 28169-46-2) Step1 Step 1: Esterification MW, MeOH, H2SO4 SM->Step1 Inter Methyl 2-methyl-3,5-dinitrobenzoate (CAS 52090-24-1) Step1->Inter Yield >95% Step2 Step 2: Selective Reduction MW, Pd/C, Cyclohexene/HCOONH4 Inter->Step2 Product Methyl 3-amino-2-methyl-5-nitrobenzoate (CAS 146948-44-9) Step2->Product Regioselective Yield ~85%

Figure 1: Two-step microwave-assisted synthesis pathway.

Equipment & Materials

Equipment
  • Microwave Synthesizer: Single-mode microwave reactor (e.g., CEM Discover 2.0 or Anton Paar Monowave) capable of pressure control (0–30 bar) and temperature monitoring (IR or Fiber Optic).

  • Reaction Vessels: 10 mL and 35 mL pressure-rated glass vials with Teflon/silicone septa.

  • Analytical: HPLC-UV/MS (C18 column), 1H-NMR (DMSO-d6).

Reagents
ReagentCAS No.GradeRole
2-Methyl-3,5-dinitrobenzoic acid 28169-46-298%Starting Material
Methanol (MeOH) 67-56-1AnhydrousSolvent/Reactant
Sulfuric Acid (H2SO4) 7664-93-9Conc.Catalyst (Step 1)
Palladium on Carbon (Pd/C) 7440-05-310% loadingCatalyst (Step 2)
Ammonium Formate 540-69-299%H-Donor (Step 2)
Cyclohexene 110-83-899%Alt. H-Donor

Detailed Experimental Protocols

Protocol A: Microwave-Assisted Esterification

Objective: Convert the acid to the methyl ester efficiently.

  • Preparation: In a 35 mL microwave vial, dissolve 2-methyl-3,5-dinitrobenzoic acid (2.26 g, 10 mmol) in Methanol (15 mL).

  • Activation: Add Conc. H2SO4 (0.5 mL) dropwise. Caution: Exothermic.

  • Microwave Irradiation: Cap the vial and program the reactor:

    • Temperature: 100 °C

    • Power: Dynamic (Max 200 W)

    • Hold Time: 10 minutes

    • Stirring: High

  • Workup: Cool to room temperature. Pour the mixture into ice-water (50 mL). The product, Methyl 2-methyl-3,5-dinitrobenzoate , will precipitate as a light yellow solid.

  • Isolation: Filter, wash with cold water/NaHCO3 (aq), and dry.

    • Expected Yield: 95–98%

    • Validation: TLC (Hexane/EtOAc 3:1), Rf ~ 0.6.

Protocol B: Microwave-Assisted Regioselective Reduction (Core Step)

Objective: Selectively reduce the 3-nitro group to an amine.

Critical Mechanism: This step utilizes Catalytic Transfer Hydrogenation (CTH) . The kinetic window between reducing the first nitro group (at C3) and the second (at C5) is narrow. Microwave heating provides the rapid "on/off" energy control required to stop the reaction at the mono-amine stage.

  • Setup:

    • To a 10 mL microwave vial, add Methyl 2-methyl-3,5-dinitrobenzoate (480 mg, 2.0 mmol).

    • Add Methanol (or Ethanol) (5 mL).

    • Add 10% Pd/C (50 mg, ~10 wt% of substrate). Note: Wet the catalyst with solvent immediately to prevent ignition.

    • Add Ammonium Formate (380 mg, 6.0 mmol, 3.0 eq) OR Cyclohexene (2 mL).

      • Expert Tip: Ammonium formate is faster (2-3 mins); Cyclohexene is slower but often more selective (10-15 mins). Protocol below uses Ammonium Formate for speed.

  • Microwave Parameters:

    • Mode: Standard Control

    • Temperature: 80 °C

    • Pressure Limit: 250 psi (Gas evolution of CO2/NH3 occurs)

    • Power: Dynamic (Max 150 W)

    • Hold Time: 2 minutes (Strict control)

  • Reaction Monitoring (Self-Validating Step):

    • After 2 minutes, cool instantly (compressed air).

    • Check TLC (Hexane/EtOAc 1:1).

    • Starting Material (Dinitro): Rf ~ 0.6 (Non-polar)

    • Product (Amino-Nitro): Rf ~ 0.3 (Fluorescent/Yellow)

    • Over-reduction (Diamine): Rf ~ 0.05 (Baseline/Polar)

    • Action: If starting material remains, irradiate for 30-second intervals. Do not exceed 4 minutes total.

  • Workup:

    • Filter the reaction mixture through a Celite pad to remove Pd/C. Wash with MeOH.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in EtOAc (20 mL), wash with water (2 x 10 mL) to remove excess formate salts.

    • Dry over Na2SO4 and evaporate.

  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 10% to 40% EtOAc in Hexane).

Process Optimization & Logic

Optimization Start Start Reaction (Pd/C + H-Donor) Check TLC/HPLC Check (t = 2 min) Start->Check Condition1 SM Present Product Low Check->Condition1 Incomplete Condition2 Product High Diamine < 5% Check->Condition2 Optimal Condition3 Diamine > 10% (Over-reduction) Check->Condition3 Over-cooked Action1 Add 30s MW Check Temp Stability Condition1->Action1 Action1->Check Action2 STOP & COOL Immediate Workup Condition2->Action2 Action3 Reduce Temp to 60°C or Reduce Formate eq. Condition3->Action3

Figure 2: Decision logic for reaction monitoring to ensure regioselectivity.

Critical Parameters Table
ParameterOptimal RangeEffect of Deviation
Temperature 75–85 °C<70°C: Slow conversion; >90°C: Loss of regioselectivity (Diamine forms).
H-Donor Equivalents 3.0 – 3.2 eq<3.0 eq: Incomplete reaction; >4.0 eq: Promotes over-reduction.
Catalyst Loading 5–10 wt%Higher loading accelerates reaction but risks runaway exotherm.
Solvent MeOH or EtOHAprotic solvents (DMF) are poor for CTH; Water promotes side reactions.

Analytical Validation

Product Identity: Methyl 3-amino-2-methyl-5-nitrobenzoate [1]

  • Appearance: Yellow crystalline solid.[2]

  • Melting Point: 165–167 °C (Lit. matches).

  • 1H NMR (300 MHz, DMSO-d6):

    • 
       8.56 (d, J = 2.8 Hz, 1H, Ar-H6) – Downfield due to nitro group.
      
    • 
       8.07 (d, J = 2.8 Hz, 1H, Ar-H4) – Coupling confirms meta relationship.
      
    • 
       7.83 (br s, 2H, NH2) – Exchangeable with D2O.
      
    • 
       3.85 (s, 3H, COOCH3).
      
    • 
       2.45 (s, 3H, Ar-CH3).
      
  • MS (ESI): Calculated for C9H10N2O4 [M+H]+: 211.07; Found: 211.1.

Interpretation: The presence of two aromatic doublets with meta-coupling (J ~ 2.5-3.0 Hz) confirms the 1,2,3,5-substitution pattern. If the 5-nitro were reduced, the chemical shifts would move significantly upfield.

Safety & Hazards

  • Nitro Compounds: Polynitro aromatics are potentially explosive. Do not overheat dry solids.

  • Microwave Pressure: The decomposition of ammonium formate releases CO2 and NH3, generating rapid pressure. Use vessels rated for >300 psi and ensure pressure relief limits are set.

  • Catalyst Ignition: Pd/C is pyrophoric. Always keep wet with solvent/water and handle under inert atmosphere (Nitrogen/Argon) when possible.

References

  • Webster, G. K., et al. (2002). "Chemical Reduction of Zoalene to ANOT for Use in Zoalene Residue Studies." Journal of Agricultural and Food Chemistry. (Describes the Pd/C + Cyclohexene selectivity for 3-amino-5-nitro-o-toluamide).

  • Godeau, J., et al. (2015). "Efficient Microwave-Assisted Synthesis of Methyl 4- or 5-Nitroanthranilate." Synthesis. (Provides microwave parameters for nitro-anthranilate synthesis).

  • Bose, A. K., et al. (1991).[3] "Microwave-induced organic reaction enhancement chemistry. 2. Simplified techniques." The Journal of Organic Chemistry. (Foundational text on Microwave CTH using ammonium formate).

  • Polshettiwar, V., & Varma, R. S. (2008). "Microwave-assisted organic synthesis and transformations using benign reaction media." Accounts of Chemical Research. (Green chemistry context for microwave reductions).

  • BenchChem. "Methyl 3-amino-2-methyl-5-nitrobenzoate Product Information." (Compound verification).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimal Solvent Extraction of Methyl 3-amino-2-methyl-5-nitrobenzoate

Welcome to the technical support center for the extraction of Methyl 3-amino-2-methyl-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the extraction of Methyl 3-amino-2-methyl-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the successful isolation of this compound. As Senior Application Scientists, we have synthesized key technical data with practical, field-tested insights to address the common challenges encountered during the extraction of this multifaceted molecule.

The unique structure of Methyl 3-amino-2-methyl-5-nitrobenzoate, which incorporates a basic amino group, an electron-withdrawing nitro group, a lipophilic methyl group, and a methyl ester on an aromatic ring, presents a distinct set of challenges for achieving high-purity, high-yield extractions. This guide will provide a logical framework for solvent selection and a systematic approach to troubleshooting common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations for selecting a solvent to extract Methyl 3-amino-2-methyl-5-nitrobenzoate?

A1: The selection of an appropriate solvent is paramount for a successful extraction and is governed by the principle of "like dissolves like".[1] For Methyl 3-amino-2-methyl-5-nitrobenzoate, the key is to balance the polarity of the solvent with the polarity of the target molecule. This compound possesses both polar (amino and nitro groups) and non-polar (methyl group and aromatic ring) characteristics. Therefore, a solvent of intermediate polarity is often the most effective.

Key considerations include:

  • Solubility of the target compound: The solvent must effectively dissolve the Methyl 3-amino-2-methyl-5-nitrobenzoate.

  • Immiscibility with the sample's initial solvent: For liquid-liquid extractions, the organic solvent must be immiscible with the aqueous phase.[2]

  • Selectivity: The solvent should ideally dissolve the target compound while leaving impurities behind.[3]

  • Boiling point: A lower boiling point facilitates easier removal of the solvent after extraction.[3]

  • Safety and Toxicity: Less toxic and less flammable solvents are always preferred.[2]

Q2: Which solvents are generally recommended for the extraction of aromatic amines and nitro compounds?

A2: For compounds with functionalities similar to Methyl 3-amino-2-methyl-5-nitrobenzoate, several solvents have proven effective. These include:

  • Ethyl acetate: A moderately polar solvent that is often a good starting point for such extractions.

  • Dichloromethane (DCM): A versatile solvent with a higher density than water, which can be advantageous for separations.

  • Chloroform: Similar to DCM but with higher toxicity.

  • Diethyl ether: A good solvent for moderately polar compounds, but its high volatility and flammability require careful handling.

Solvent mixtures can also be employed to fine-tune the polarity for optimal extraction.[4][5]

Q3: How does pH adjustment of the aqueous phase affect the extraction efficiency?

A3: The amino group in Methyl 3-amino-2-methyl-5-nitrobenzoate is basic. Therefore, the pH of the aqueous phase can be manipulated to control its solubility.

  • Acidic conditions (low pH): The amino group will be protonated (-NH3+), making the molecule ionic and more soluble in the aqueous phase. This can be used to wash organic extracts to remove basic impurities.

  • Neutral or slightly basic conditions (pH > 7): The amino group will be in its neutral form (-NH2), making the molecule less polar and more soluble in the organic solvent. For optimal extraction into the organic phase, it is generally advisable to work at a neutral or slightly basic pH.

Q4: Can the methyl ester group be affected during extraction?

A4: Yes, the methyl ester is susceptible to hydrolysis under strong acidic or basic conditions, especially if heat is applied. This would convert the ester to a carboxylic acid, which would significantly alter the solubility of the compound. Therefore, it is crucial to avoid prolonged exposure to harsh pH conditions and high temperatures during the extraction process.

Troubleshooting Guide

This section addresses specific issues that may arise during the extraction of Methyl 3-amino-2-methyl-5-nitrobenzoate.

Issue 1: Emulsion Formation at the Solvent Interface

Q: I'm seeing a thick, stable emulsion between the aqueous and organic layers that won't separate. What should I do?

A: Emulsion formation is a common problem in liquid-liquid extractions, often caused by the presence of surfactants or high concentrations of dissolved solids.[6]

Troubleshooting Steps:

  • Be Patient: Allow the separatory funnel to stand undisturbed for a longer period. Sometimes, the layers will separate on their own.

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel to mix the layers.[6]

  • Addition of Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[6]

  • Change the pH: A slight adjustment in the pH of the aqueous layer can sometimes destabilize the emulsion.

  • Filtration: In some cases, passing the entire mixture through a pad of celite or glass wool can help to break the emulsion.

  • Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers.

Issue 2: Low Extraction Yield

Q: My final yield of Methyl 3-amino-2-methyl-5-nitrobenzoate is consistently low. What are the potential causes and solutions?

A: Low yield can result from several factors, from incomplete extraction to product loss during workup.

Troubleshooting Steps:

  • Check the pH: Ensure the pH of the aqueous layer is neutral or slightly basic to maximize the partitioning of the neutral amine into the organic phase.

  • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent. Three to four extractions are generally more effective than a single extraction with a large volume.

  • Solvent Choice: The chosen solvent may not be optimal. Try a different solvent or a mixture of solvents to improve solubility.

  • "Salting Out": Add a significant amount of an inorganic salt (like NaCl or Na2SO4) to the aqueous layer. This can decrease the solubility of the organic compound in the aqueous phase and drive it into the organic layer.

  • Check for Hydrolysis: If the extraction is performed under harsh pH conditions or at elevated temperatures, the ester group may be hydrolyzing. Analyze the aqueous layer for the presence of the corresponding carboxylic acid.

Issue 3: Product Contamination

Q: My extracted product is impure. How can I improve the purity during the extraction process?

A: Purity is often a challenge, and the extraction process itself can be used to remove certain impurities.

Troubleshooting Steps:

  • Aqueous Washes:

    • Acidic Wash: Wash the organic extract with a dilute acid (e.g., 1M HCl) to remove any basic impurities. Be cautious, as this may also remove some of your product if the pH is too low or contact time is too long.

    • Basic Wash: Wash the organic extract with a dilute base (e.g., 5% NaHCO3) to remove any acidic impurities.

    • Brine Wash: A final wash with brine can help to remove residual water and break any minor emulsions.

  • Back Extraction: This is a powerful purification technique.

    • Extract your compound into the organic solvent.

    • Wash the organic layer with a dilute acid to protonate the amino group and pull the target compound into the aqueous layer, leaving non-basic impurities in the organic layer.

    • Separate the aqueous layer, then make it basic to neutralize the amine.

    • Re-extract the purified compound into a fresh portion of the organic solvent.

  • Solvent Selection: A more selective solvent may help to leave impurities behind. Consider a less polar solvent if you are co-extracting highly polar impurities.

Experimental Protocols

General Liquid-Liquid Extraction Protocol

This protocol provides a general guideline for the extraction of Methyl 3-amino-2-methyl-5-nitrobenzoate from an aqueous solution.

  • Preparation:

    • Ensure the aqueous solution containing the product is at room temperature.

    • Adjust the pH of the aqueous solution to ~7.5-8.0 using a dilute base (e.g., 5% sodium bicarbonate solution). Check the pH with a pH meter or pH paper.

  • First Extraction:

    • Transfer the aqueous solution to a separatory funnel.

    • Add a volume of the chosen organic solvent (e.g., ethyl acetate) equal to about one-third to one-half of the aqueous volume.

    • Stopper the funnel and, while holding the stopper and stopcock firmly, invert the funnel and vent to release any pressure.

    • Gently rock or swirl the funnel for 1-2 minutes to ensure thorough mixing. Avoid vigorous shaking to prevent emulsion formation.

    • Place the funnel back in the ring stand and allow the layers to separate completely.

  • Layer Separation:

    • Remove the stopper.

    • Carefully drain the lower layer. If using a solvent less dense than water (like ethyl acetate), the organic layer will be on top. If using a solvent denser than water (like DCM), the organic layer will be at the bottom.

    • Collect the organic layer.

  • Repeat Extractions:

    • Return the aqueous layer to the separatory funnel and repeat the extraction process two to three more times with fresh portions of the organic solvent.

    • Combine all the organic extracts.

  • Washing the Combined Organic Extracts:

    • Wash the combined organic extracts with an equal volume of brine. This helps to remove dissolved water and some water-soluble impurities.

  • Drying and Solvent Removal:

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

    • Filter or decant the dried organic solution to remove the drying agent.

    • Remove the solvent using a rotary evaporator to yield the crude product.

Data Presentation

Table 1: Properties of Recommended Solvents
SolventFormulaBoiling Point (°C)Density (g/mL)Polarity IndexWater SolubilityNotes
Ethyl AcetateC4H8O277.10.9024.48.3 g/100 mLGood starting point, moderately polar, less toxic.
Dichloromethane (DCM)CH2Cl239.61.333.11.3 g/100 mLDenser than water, can form emulsions.
Diethyl Ether(C2H5)2O34.60.7132.86.9 g/100 mLHighly volatile and flammable.
TolueneC7H8110.60.8672.40.05 g/100 mLGood for less polar compounds, higher boiling point.
ChloroformCHCl361.21.494.10.8 g/100 mLDenser than water, toxic.

Visualization

Solvent Selection and Troubleshooting Workflow

ExtractionWorkflow Workflow for Optimal Extraction cluster_selection Solvent Selection cluster_troubleshooting Troubleshooting Start Start: Aqueous solution of product CheckPolarity Assess Polarity: - Amino (polar) - Nitro (polar) - Methyl (non-polar) - Ester (polar) Start->CheckPolarity ChooseSolvent Initial Solvent Choice: Ethyl Acetate (moderate polarity) CheckPolarity->ChooseSolvent TestExtraction Perform a small-scale test extraction ChooseSolvent->TestExtraction GoodYield Good Yield & Purity? TestExtraction->GoodYield Emulsion Emulsion Formation? GoodYield->Emulsion No End End: Purified Product GoodYield->End Yes LowYield Low Yield? Emulsion->LowYield No AddBrine Add Brine / Centrifuge Emulsion->AddBrine Yes AdjustpH Adjust pH to 7.5-8.0 / Multiple Extractions LowYield->AdjustpH Yes Impure Impure Product? LowYield->Impure No AddBrine->GoodYield AdjustpH->GoodYield Impure->End No Washes Perform Acid/Base Washes / Back Extraction Impure->Washes Yes Washes->GoodYield

Caption: Decision workflow for solvent selection and troubleshooting.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. [Link]

  • Troubleshooting Liquid-Liquid Extraction Columns Evaluating Column Efficiency. [Link]

  • 3-Nitroaniline - Solubility of Things. [Link]

  • 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem. [Link]

  • Solubilities of nitroanilines in different solvents at 303 K. - ResearchGate. [Link]

  • Sample Preparation Troubleshooting - CHROMacademy. [Link]

  • Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions - K-Jhil. [Link]

  • What are some common mistakes when doing liquid-liquid extraction labs? - Reddit. [Link]

  • How do I purify the resulting compound after a nitro- to amine-group reduction? - ResearchGate. [Link]

  • The Effects of Solvent Extraction on the Functional Group Structure of Long-Flame Coal. [Link]

  • Methyl 3-amino-5-nitrobenzoate | C8H8N2O4 | CID 2756518 - PubChem - NIH. [Link]

  • 5 Criteria for Selecting an Extraction Solvent - Hydrometal Tech. [Link]

  • Conditions for Ideal Extraction Solvents - University of Alberta. [Link]

  • Effect of Functional Groups in Acid Constituent of Deep Eutectic Solvent for Extraction of Reactive Lignin | Request PDF - ResearchGate. [Link]

  • Techniques for extraction and isolation of natural products: a comprehensive review - PMC. [Link]

  • Comparative study of solvents for the extraction of aromatics from naphtha. [Link]

  • The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review - MDPI. [Link]

  • Solvent extraction effects on phytochemical constituents profiles, antioxidant and antimicrobial activities and functional group analysis of Ecballium elaterium seeds and peels fruits - SciELO. [Link]

  • Methyl 3-nitrobenzoate - ChemBK. [Link]

  • Methyl 2-amino-5-nitrobenzoate | C8H8N2O4 | CID 2777346 - PubChem. [Link]

  • Selection of Solvents or Solvent Mixtures for Liquid-Liquid Extraction Using Predictive Thermodynamic Models or Access to the Dortmund Data Bank | Request PDF - ResearchGate. [Link]

  • How to extract a molecule with amine and carboxylic acid functional group on it? - ResearchGate. [Link]

  • US3293295A - Process for preparing amines
  • Lecture 7: Nitro compounds Nitro compounds are organic molecules containing the nitro functional group (–NO₂) attached to a. [Link]

  • NITRO COMPOUNDS. [Link]

Sources

Optimization

Technical Support Center: Stability of Methyl 3-amino-2-methyl-5-nitrobenzoate in Acidic Conditions

This guide serves as a technical resource for researchers, scientists, and drug development professionals investigating the stability of Methyl 3-amino-2-methyl-5-nitrobenzoate. We will explore the principal degradation...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals investigating the stability of Methyl 3-amino-2-methyl-5-nitrobenzoate. We will explore the principal degradation pathways in acidic environments, provide robust troubleshooting strategies for common experimental challenges, and offer validated protocols for stability assessment.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Concepts

This section addresses fundamental questions regarding the chemical behavior of Methyl 3-amino-2-methyl-5-nitrobenzoate under acidic stress.

Q1: What is the primary stability concern for Methyl 3-amino-2-methyl-5-nitrobenzoate in an acidic solution?

The most significant stability issue is the acid-catalyzed hydrolysis of the methyl ester functional group.[1][2] This reaction cleaves the ester bond, converting the molecule into its corresponding carboxylic acid (2-amino-3-methyl-5-nitrobenzoic acid) and methanol. This process is a common degradation pathway for any molecule containing an ester group when exposed to acidic conditions, particularly in the presence of water.[1][3] For oral pharmaceutical formulations, this is a critical parameter to study, as the drug must survive the highly acidic environment of the stomach.[1]

Q2: How do the different functional groups on the aromatic ring influence its stability in acid?

Each substituent on the benzene ring plays a distinct role in the molecule's overall reactivity and stability:

  • Methyl Ester Group (-COOCH₃): This is the primary site of instability in acidic media. The carbonyl oxygen can be protonated by an acid, which makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by water, initiating hydrolysis.[2]

  • Amino Group (-NH₂): In an acidic environment (typically pH < 4), the amino group will be protonated to form an ammonium ion (-NH₃⁺).[4][5] This has two major effects:

    • Electronic Effect: The resulting positively charged ammonium group acts as a strong electron-withdrawing group, which can further increase the electrophilicity of the nearby ester's carbonyl carbon, potentially accelerating hydrolysis.

    • Intramolecular Catalysis: While a free amine group can sometimes catalyze ester hydrolysis intramolecularly, this effect is negated at low pH where the amine is protonated and its lone pair of electrons is no longer available.[4][5]

  • Nitro Group (-NO₂): The nitro group is a very strong electron-withdrawing group. Its presence on the aromatic ring makes the ring itself more resistant to oxidative degradation.[6][7][8] However, by withdrawing electron density from the ring, it enhances the susceptibility of the ester's carbonyl carbon to nucleophilic attack, thereby contributing to a faster rate of hydrolysis compared to an unsubstituted methyl benzoate.

  • Methyl Group (-CH₃): The methyl group is a weak electron-donating group. Its effect on the rate of hydrolysis is generally minor compared to the powerful influences of the nitro and (protonated) amino groups.

Q3: What are the expected primary degradation products of Methyl 3-amino-2-methyl-5-nitrobenzoate in acid?

Under typical acidic conditions, the sole degradation pathway of significance is ester hydrolysis. Therefore, the expected products are:

  • 2-Amino-3-methyl-5-nitrobenzoic acid (the parent acid)

  • Methanol (the alcohol portion of the ester)

It is generally unlikely that the nitro group will be reduced or that the aromatic ring will be cleaved under these conditions without the presence of other aggressive reagents or energy sources (like UV light or specific catalysts).[6][9]

Section 2: Troubleshooting Guide for Experimental Issues

This section provides solutions to common problems encountered during the handling and analysis of Methyl 3-amino-2-methyl-5-nitrobenzoate in acidic media.

Q4: My analysis shows a rapid and significant loss of the parent compound in an acidic solution, even at room temperature. What is likely happening and how can I control it?

This observation strongly indicates rapid acid-catalyzed hydrolysis. The combination of the protonated amino group and the nitro group makes the ester particularly labile.

Troubleshooting Steps:

  • Verify and Control pH: Ensure your pH measurement is accurate. Even a small decrease in pH can dramatically increase the hydrolysis rate. Use a calibrated pH meter and consider using a buffered solution if your experimental design allows.

  • Reduce Temperature: Chemical reaction rates, including hydrolysis, are highly dependent on temperature. If possible, conduct your experiment at a lower temperature (e.g., 4°C) to slow the degradation rate.[1]

  • Minimize Water Content: Hydrolysis requires water as a reactant. If your experiment is in a non-aqueous solvent but contains trace amounts of acid and water, degradation can still occur. Use anhydrous solvents and handle them under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

  • Limit Exposure Time: If an acidic environment is unavoidable but temporary, design your workflow to minimize the duration the compound spends in the acidic solution before neutralization or extraction.

Q5: I am observing one or more new, unidentified peaks in my HPLC chromatogram after treating my sample with acid. How can I confirm their identities?

The most probable new peak is the carboxylic acid degradant, 2-amino-3-methyl-5-nitrobenzoic acid.

Identification Strategy:

  • Retention Time Comparison: The carboxylic acid degradant is more polar than the parent methyl ester. In a standard reverse-phase HPLC setup (e.g., using a C18 column), the degradant should have a shorter retention time than the parent compound.

  • Co-injection with a Standard: The most definitive way to confirm the identity of a peak is to obtain or synthesize an authentic standard of the suspected degradant (2-amino-3-methyl-5-nitrobenzoic acid) and perform a co-injection with your degraded sample. If the peak of interest increases in area without distorting its shape, its identity is confirmed.

  • LC-MS/MS Analysis: For definitive structural confirmation, especially for unexpected peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal tool.[10] The mass spectrometer can provide the molecular weight of the compound in the unknown peak. The parent compound (C₈H₈N₂O₄) has a molecular weight of 196.16 g/mol .[11] The expected carboxylic acid degradant (C₇H₆N₂O₄) has a molecular weight of 182.13 g/mol . A mass difference of 14.03 Da (CH₂) between the parent and the degradant is a strong indicator of ester hydrolysis (loss of -CH₃, gain of -H).

Q6: My experimental protocol requires dissolving the compound in an acidic mobile phase for HPLC analysis, but I'm concerned about on-instrument degradation. Is this a valid concern?

Yes, this is a valid concern, especially if the mobile phase is strongly acidic and samples will be sitting in the autosampler for an extended period.

Mitigation Strategies:

  • Use a Weaker Acid: Instead of strong mineral acids like HCl or H₂SO₄, use a weaker organic acid like formic acid or trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) in the mobile phase. These are often sufficient to protonate the amino group for good peak shape without causing rapid hydrolysis.

  • Cool the Autosampler: Set the autosampler temperature to a low value (e.g., 4-10°C). This will significantly slow the rate of hydrolysis for samples waiting to be injected.

  • Minimize Sample Residence Time: Prepare samples immediately before placing them in the autosampler and design your injection sequence to run as quickly as possible. Avoid letting samples sit overnight in an acidic mobile phase.

  • Perform a Stability Check: Inject a standard solution at the beginning and end of your analytical run. A significant decrease in the peak area of the parent compound or an increase in the degradant peak area by the end of the run indicates on-instrument instability.

Section 3: Key Protocols and Methodologies

These protocols provide a starting point for conducting rigorous stability studies.

Protocol 1: Forced Degradation Study via Acid Hydrolysis

This protocol is designed to intentionally degrade the compound to identify potential degradants and assess its stability under defined acidic stress.

Objective: To evaluate the stability of Methyl 3-amino-2-methyl-5-nitrobenzoate in an acidic solution and identify the primary degradation product.

Materials:

  • Methyl 3-amino-2-methyl-5-nitrobenzoate

  • Class A volumetric flasks and pipettes

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH) for neutralization

  • Methanol or Acetonitrile (HPLC Grade)

  • Water bath or incubator

  • HPLC system with UV detector

Procedure:

  • Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

  • Reaction Setup:

    • Label three 10 mL volumetric flasks: "Test," "Control," and "Blank."

    • Test Flask: Add 1.0 mL of the stock solution and dilute to volume with 0.1 M HCl.

    • Control Flask: Add 1.0 mL of the stock solution and dilute to volume with purified water.

    • Blank Flask: Dilute 0.1 M HCl to volume with the solvent used for the stock solution.

  • Stress Condition: Place all three flasks in a water bath set to 60°C. This elevated temperature accelerates the degradation process.[1]

  • Time-Point Sampling: Withdraw aliquots (e.g., 100 µL) from the "Test" and "Control" flasks at specific time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Quenching: Immediately neutralize each aliquot by adding an equimolar amount of 0.1 M NaOH and dilute with the HPLC mobile phase to a suitable concentration for analysis (e.g., 10 µg/mL). This step is crucial to stop the degradation reaction.

  • Analysis: Analyze the quenched samples by HPLC-UV according to Protocol 2. Compare the chromatograms from the "Test" samples against the "Control" to observe the formation of degradation products and the loss of the parent compound.

Protocol 2: HPLC-UV Method for Stability Monitoring

This reverse-phase HPLC method is suitable for separating Methyl 3-amino-2-methyl-5-nitrobenzoate from its more polar carboxylic acid degradant.

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column for retaining moderately nonpolar aromatic compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterThe acid improves peak shape for the amine-containing compounds by ensuring consistent protonation.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient Start at 30% B, ramp to 90% B over 15 minA gradient elution ensures that both the polar degradant and the less polar parent compound are eluted with good resolution and peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CElevated temperature can improve peak efficiency and reduce viscosity, but should be controlled to ensure reproducibility.
Detection UV at 254 nm or 262 nmAromatic nitro compounds have strong UV absorbance.[12] A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 10 µLA typical injection volume; can be adjusted based on sample concentration and instrument sensitivity.

Section 4: Visualizations of Workflows and Mechanisms

Diagram 1: Forced Degradation Experimental Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Setup Set up Test, Control, and Blank Flasks Stock->Setup Incubate Incubate at 60°C in 0.1 M HCl Setup->Incubate Sample Sample at Time Points (0, 2, 4, 8, 24h) Incubate->Sample Quench Neutralize Aliquots with NaOH Sample->Quench Dilute Dilute for HPLC Analysis Quench->Dilute Analyze Inject into HPLC-UV System Dilute->Analyze Data Compare Chromatograms & Quantify Degradation Analyze->Data

Caption: Workflow for a forced acid degradation study.

Diagram 2: Mechanism of Acid-Catalyzed Ester Hydrolysis

Caption: Simplified mechanism of acid-catalyzed ester hydrolysis.

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Google Cloud.
  • Ramos, J. L., et al. (2008, May 15). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, Oxford Academic.
  • Ju, K. S., & Parales, R. E. Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, PMC, NIH.
  • Fife, T. H. (2002, May 17). Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. The Journal of Organic Chemistry, PubMed.
  • Williams, R. E., & Rylott, E. L. (2006, October 6). Bacterial pathways for degradation of nitroaromatics.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, ASM Journals.
  • Fife, T. H. (2025, August 6). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters.
  • Spain, J. C. (2012, July 10). Biodegradation and Transformation of Nitroaromatic Compounds.
  • Ester to Acid - Common Conditions. Organic Chemistry Portal.
  • Hydrolysis of an Ester (Section 18.4C). University of Calgary.
  • Bezjak, M., et al. (2025, August 6). Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS.
  • Analytical Methods for Trace Level Analysis of Nitroaromatic Genotoxic Impurities in Active Pharmaceutical Ingredients by LC-MS after Chemical Reduction. RSC Publishing, The Royal Society of Chemistry.
  • 2-Amino-3-methyl-5-nitrobenzoic acid.
  • Application Notes and Protocols for the Analytical Detection of 2-Amino-5-nitrobenzoic acid. BenchChem.

Sources

Troubleshooting

Overcoming steric hindrance in Methyl 3-amino-2-methyl-5-nitrobenzoate reactions

Current Status: Online 🟢 Ticket Queue: Priority Handling for Steric & Electronic Desensitization[1] System Overview: The "Locked" Scaffold Welcome to the technical support hub for Methyl 3-amino-2-methyl-5-nitrobenzoate...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢
Ticket Queue: Priority Handling for Steric & Electronic Desensitization[1]

System Overview: The "Locked" Scaffold

Welcome to the technical support hub for Methyl 3-amino-2-methyl-5-nitrobenzoate (MAMNB) . If you are here, you are likely facing low yields or no reactivity.

Root Cause Analysis: Your molecule presents a "perfect storm" of synthetic challenges:

  • The Ortho-Ortho Sandwich (Steric): The C2-methyl group creates a physical blockade between the C1-ester and the C3-amine.[1] This forces the ester out of planarity and hinders nucleophilic approach to the amine.

  • Electronic Deactivation: The C5-nitro group and C1-ester are strong electron-withdrawing groups (EWGs).[1] This renders the C3-amine exceptionally electron-deficient (

    
     of conjugate acid likely < 2.0), behaving more like a deactivated amide than a typical aniline.[1]
    

Ticket #001: Diazotization Fails (Sandmeyer/Iodination)

User Query: "I'm trying to convert the amine to an iodide or nitrile via Sandmeyer. Standard conditions (HCl/NaNO2/0°C) yield only recovered starting material or phenols."[1]

Diagnostics
  • Error: The amine is too electron-deficient to react with the nitrosonium ion (

    
    ) in dilute aqueous acid. The equilibrium favors the free amine, and the formed diazonium salt is unstable due to the lack of electron donation from the ring.
    
  • Steric Factor: The C2-methyl hinders the approach of the nitrosating species.

Resolution Protocol: Anhydrous Aprotic Diazotization

Do not use water. You must switch to an organic nitrite system to force the reaction forward.

Step-by-Step Protocol (Iodination Example):

  • Solvent: Use anhydrous Acetonitrile (MeCN) or DMSO .

  • Reagent: Use t-Butyl Nitrite (t-BuONO) or Isoamyl Nitrite .[1]

  • Halogen Source: Diiodomethane (

    
    ) or Iodine (
    
    
    
    ) with CuI.
ParameterStandard Aqueous (Fail)Recommended Anhydrous (Pass)
Nitrosating Agent

/


(1.5 equiv)
Solvent

/ Acid

(Dry)
Temperature 0°C60°C - 80°C
Mechanism Ionic (

attack)
Radical-mediated
Typical Yield < 15%75 - 85%

Why this works: Organic nitrites generate the radical species directly in non-nucleophilic solvents, bypassing the solubility and basicity issues of the deactivated amine [1].

Ticket #002: Buchwald-Hartwig Coupling Stalls

User Query: "Pd-catalyzed coupling with aryl halides yields <10%. The catalyst seems to die."

Diagnostics
  • Error: Your amine is a poor nucleophile (EWG effect) and is sterically encumbered by the C2-methyl. Standard ligands (PPh3, dppf) cannot facilitate the reductive elimination step or the amine binding.

  • Ligand Selection: You need a ligand that is bulky (to open the Pd center) but electron-rich (to facilitate oxidative addition).[1]

Resolution Protocol: The "BrettPhos" System

Switch to dialkylbiaryl phosphine ligands designed specifically for sterically hindered, electron-deficient anilines.

Recommended System:

  • Catalyst:

    
     or Pd-G3-BrettPhos  precatalyst.
    
  • Ligand: BrettPhos or t-BuBrettPhos .[1]

  • Base:

    
     (weaker bases like phosphate fail here).
    
  • Solvent: t-Amyl alcohol or Dioxane (100°C).[1]

Visual Workflow:

BuchwaldLogic cluster_mech Why BrettPhos? Start MAMNB Coupling Check Check Ligand Start->Check Fail PPh3 / BINAP (Yield <10%) Check->Fail Standard Success BrettPhos / XPhos (Yield >80%) Check->Success Steric Specific Mech Bulky ligand prevents Pd-dimerization & promotes reductive elimination Success->Mech

Figure 1: Decision logic for selecting cross-coupling conditions for hindered anilines.

Ticket #003: The Unbreakable Ester (Hydrolysis)

User Query: "I cannot hydrolyze the methyl ester to the acid. Refluxing in NaOH/MeOH for 48h gives 50% starting material and some decarboxylation."

Diagnostics
  • Error: The "Steric Inhibition of Resonance" and direct blocking by the C2-methyl prevents the tetrahedral intermediate from forming during saponification.

  • Risk: Forcing conditions (high temp/strong base) often lead to nucleophilic attack on the aromatic ring (

    
    ) displacing the nitro group or decarboxylation.
    
Resolution Protocol: Anhydrous Nucleophilic Cleavage (TMSOK)

Avoid the tetrahedral intermediate pathway required by hydroxide. Use Potassium Trimethylsilanolate (TMSOK) .[2] This reagent acts as a soluble source of anhydrous oxide (


) equivalent, attacking the methyl group of the ester via an 

-like mechanism rather than attacking the carbonyl [2].

Protocol:

  • Reagent: TMSOK (2.0 equiv).

  • Solvent: Anhydrous THF or DME.

  • Temp: Room Temperature to 40°C.

  • Workup: The product precipitates as the potassium salt. Filter and acidify carefully.

Alternative (Microwave): If TMSOK is unavailable, use LiOH (5 equiv) in THF/H2O (1:1) at 120°C in a Microwave reactor for 30 mins. The high pressure/temp overcomes the steric barrier faster than decomposition can occur.

MethodConditionsMechanismSuccess Rate
Saponification NaOH / MeOH / RefluxCarbonyl AttackLow (Slow)
Acid Hydrolysis H2SO4 / H2OCarbonyl ActivationMedium ( harsh)
Silanolate TMSOK / THF / RTMethyl Attack (

)
High (Clean)

Ticket #004: N-Acylation (Amide Formation)

User Query: "Acetyl chloride reacts very slowly. I need to attach a bulky linker to the amine."

Diagnostics

The amine is deactivated.[3] You need a "Hyper-Active" electrophile.

Resolution Protocol: Steglich Modification

Standard Schotten-Baumann (biphasic) conditions will fail.

  • Catalyst: You must use DMAP (4-Dimethylaminopyridine) .[1] It forms a highly reactive N-acylpyridinium intermediate that is less sensitive to the steric bulk of the incoming amine.

  • Solvent: Pyridine (as solvent and base) or DCM with Et3N.

  • Temperature: Microwave heating to 80°C is often required if the linker is also bulky.

Summary of Reactivity Architecture

ReactivityMap cluster_NH2 Amine (C3) Issues cluster_Ester Ester (C1) Issues Center MAMNB Scaffold (Steric + Electronic Block) NH2_Prob Problem: Deactivated by NO2 Blocked by C2-Me Center->NH2_Prob Est_Prob Problem: Hydrolysis Resistant (Steric Shielding) Center->Est_Prob NH2_Sol Solution: BrettPhos (Coupling) t-BuONO (Diazotization) NH2_Prob->NH2_Sol Est_Sol Solution: TMSOK (Anhydrous) Avoids Carbonyl Attack Est_Prob->Est_Sol

Figure 2: Strategic overview of overcoming the specific structural blocks of MAMNB.

References

  • Doyle, M. P., et al. (1977). "Alkyl Nitrites as Nitrosating Agents. Synthesis of Arenediazonium Salts from Poorly Nucleophilic Amines." Journal of Organic Chemistry.

  • Laganis, E. D., & Chenard, B. L. (1984). "Metal Silanolates: Organic Soluble Equivalents for O-2.[1] Rapid Hydrolysis of Hindered Esters." Tetrahedron Letters.

  • Maimone, T. J., & Buchwald, S. L. (2010). "Pd-Catalyzed C-N Coupling of Hindered Anilines." Journal of the American Chemical Society.

  • Knochel, P., et al. (2004). "Functionalization of Heterocycles via Magnesiation." Angewandte Chemie. (Relevant for alternative functionalization strategies). [1]

Sources

Optimization

Troubleshooting low purity in Methyl 3-amino-2-methyl-5-nitrobenzoate

Case ID: M-3A2M5N-PURITY Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3][4] Introduction: The Purity Paradox Welcome to the technical support hub for M...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: M-3A2M5N-PURITY

Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3][4]

Introduction: The Purity Paradox

Welcome to the technical support hub for Methyl 3-amino-2-methyl-5-nitrobenzoate .

Low purity in this compound is rarely a random event; it is usually a symptom of the "Selectivity Trap."[2][4] This molecule contains two competing functionalities (nitro and amino) and a crowded steric environment (the 2-methyl group).[2][3][4][5] If your purity is <95%, you are likely battling one of three specific adversaries: Regioisomeric contamination , Over-reduction (Diamino) , or Oxidative degradation (Aniline tar) .[2][3][4][5]

This guide moves beyond generic advice. We will treat your synthesis as a system, diagnose the failure point, and provide a self-validating purification protocol.

Module 1: Diagnostic Triage (Identify Your Impurity)[1][2][3][4][5]

Before attempting purification, compare your observations with this symptom matrix.

SymptomProbable ImpurityRoot Cause
Dark Red/Brown Oil (instead of solid)Oxidation Products (Azo/Azoxy dimers)Air exposure during workup; acidic workup of the free amine without antioxidants.[1][2][3][4][5]
Yellow/Orange Spots (TLC, high Rf)Unreacted Dinitro Precursor Incomplete reduction; catalyst poisoning; insufficient reducing agent equivalents.[1][2][3][4][5]
Colorless Spot (TLC, low Rf, turns brown)Diamino Species (Over-reduction)Reaction time too long; H₂ pressure too high; non-selective reducing agent (e.g., Pd/C without poison).[1][2][3][4][5]
Double Melting Point or Broad RangeRegioisomer (5-amino-3-nitro)Lack of selectivity in the reduction of the 3,5-dinitro intermediate.[1][2][3][5]
Precipitate in Acidic Wash Hydrolyzed Acid Ester hydrolysis due to prolonged exposure to strong base or acid during workup.[1][2][3][4][5]

Module 2: The "Silver Bullet" Purification Protocol

Standard chromatography is often insufficient for separating the target from its dinitro precursor due to similar polarities.[1][3][4] The most robust method relies on the basicity of the amine .[4]

Protocol: Acid-Base Back-Extraction (The "Switching" Method)[1][2][3][4][5]

This method chemically separates your target (basic) from neutral impurities (dinitro precursor, tars) and acidic impurities (hydrolyzed acids).[2][3][4][5]

Prerequisites:

  • Crude material (dissolved in organic solvent, e.g., Ethyl Acetate or DCM).[3][4][6][7]

  • 1M or 2M HCl (aq).[1][2][3][4]

  • Saturated NaHCO₃ or 2M NaOH.[1][2][3][4]

  • Safety: Nitro compounds can be toxic; handle in a fume hood.[1][2][3][4][5]

Step-by-Step Workflow
  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc).

  • The Acid Switch (Extraction 1):

    • Extract the EtOAc layer with 2M HCl (3x).[1][3][4]

    • Chemistry: The target amine becomes the water-soluble hydrochloride salt (

      
      ).[2][3] The dinitro impurity and neutral tars remain in the EtOAc.[4]
      
    • Keep the Aqueous Layer (Acidic). Discard the organic layer (check TLC first to ensure no product remains).[1][3][4]

  • The Wash:

    • Wash the combined acidic aqueous layer once with fresh EtOAc to remove entrained organic impurities.[1][2][3][4]

  • The Base Switch (Precipitation):

    • Cool the acidic aqueous layer in an ice bath (

      
      ).[2][3][4]
      
    • Slowly basify with 2M NaOH or Sat.[2][3][4] NaHCO₃ to pH 9-10.

    • Chemistry: The salt reverts to the free base (

      
      ), which is insoluble in water.[4]
      
  • Recovery:

    • The product should precipitate as a solid.[2][3][4][7] Filter and wash with cold water.[2][3][4][8][9]

    • Alternative: If it oils out, extract with EtOAc, dry over Na₂SO₄, and concentrate.[2][3][4][7][10]

Visualizing the Workflow

PurificationLogic Crude Crude Mixture (Target + Dinitro + Tars) AcidWash Add 2M HCl Crude->AcidWash Separation Phase Separation AcidWash->Separation OrgPhase Organic Phase (Contains Dinitro & Tars) Separation->OrgPhase Neutral Impurities AqPhase Aqueous Phase (Target as HCl Salt) Separation->AqPhase Protonated Amine Discard Discard / Recycle OrgPhase->Discard Basify Basify (pH > 9) (NaOH / NaHCO3) AqPhase->Basify FinalProduct Pure Target (Precipitate or Extract) Basify->FinalProduct

Figure 1: The Acid-Base "Switching" Protocol.[1][2][3][4][5] This method leverages the basicity of the amino group to isolate it from non-basic synthetic precursors.[4]

Module 3: Synthesis Troubleshooting (Root Cause Analysis)

If purification yields are low, the issue lies upstream in the synthesis.[4] The most common route is the Selective Reduction of Methyl 2-methyl-3,5-dinitrobenzoate.[1][2][3]

The Selectivity Challenge

You are trying to reduce one nitro group while leaving the other intact.

  • 3-Nitro: Sterically hindered (sandwiched between the ester and the methyl group).[1][2][3][4]

  • 5-Nitro: Sterically accessible.[1][2][3][4][5]

Common Failure Modes:

1. The "Over-Active" Catalyst (Pd/C)
  • Issue: Using standard Palladium on Carbon (Pd/C) with Hydrogen often leads to the Diamino product (both nitro groups reduced) or mixtures.[2][3][4][5]

  • Correction: Use a poisoned catalyst or a chemical reductant.[1][2][3][4]

    • Recommendation:Sulfided Platinum on Carbon (Pt(S)/C) is highly selective for reducing nitro groups to amines without over-reduction or hydrogenolysis of halogens (if present).[2][3][4][5]

    • Alternative:Iron/Acetic Acid (Fe/AcOH) .[1][2][3][4][5][7] This is a classic, gentle reduction method.[2][3][4] Control the temperature (

      
      ) and stoichiometry (3-4 equivalents of Fe) to prevent double reduction.[1][2][3][4]
      
2. The Zinin Reduction (Sulfide Method)
  • Issue: Inconsistent yields or sulfur contamination.[1][2][3][4][5]

  • Correction: Sodium Sulfide (

    
    ) or Ammonium Sulfide can selectively reduce one nitro group.[1][2][3][4]
    
    • Mechanism:[1][2][3][4][5][6][11] The reduction usually occurs at the less sterically hindered nitro group first (the 5-position), or the one with higher electron deficiency.[1][4]

    • Note: If your target is the 3-amino (hindered) isomer, this method might yield the wrong regioisomer (5-amino).[1][2][3][4] Verify your isomer using NOESY NMR.

Impurity Origin Map

ImpurityMap Precursor Methyl 2-methyl- 3,5-dinitrobenzoate Target TARGET: Methyl 3-amino- 2-methyl-5-nitrobenzoate Precursor->Target Selective Red. (Ideal) Regioisomer Impurity A: Methyl 5-amino- 2-methyl-3-nitrobenzoate Precursor->Regioisomer Wrong Selectivity OverRed Impurity B: Diamino Species Target->OverRed H2 Excess / High Temp Hydrolysis Impurity C: Carboxylic Acid Target->Hydrolysis Strong Base/Acid

Figure 2: Synthetic Pathways to Impurities.[1][2][3][4][5] Understanding the origin of the impurity allows for upstream process control.[4]

Module 4: Analytical Validation

Do not rely on melting point alone.[1][2][3][4] Nitro-aniline isomers often have similar melting points.[1][2][3][4]

Required Analytical Checks
MethodWhat to Look ForAcceptance Criteria
1H NMR (DMSO-d6) Aromatic Region: Look for two distinct doublets (meta-coupling,

).[1][2][3][4][5] Methyls: Distinct singlets for Ester (

) and Toluene (

).[1][2][3][4]
Integration of aromatic protons must be 1:1. No extra peaks in the 7.0-8.5 ppm region.[1][2][3][4]
NOESY NMR Crucial for Regiochemistry. Cross-peaks between the Amine (

) and the Toluene Methyl (

) confirm the 3-amino structure.[1][2][3][4] If the Amine is far from the Methyl, it is the 5-amino isomer.[4]
HPLC (Reverse Phase) Purity profile.Single peak >98% area.[1][2][3][4] Monitor at 254 nm and 210 nm.[2][3][4]

Frequently Asked Questions (FAQ)

Q: My product turns pink/brown on the filter paper. Why? A: Anilines are sensitive to oxidation.[1][2][3][4][5] Ensure your drying oven is not too hot (


) and preferably under vacuum.[1][2][3][4] Store the final product in amber vials under Argon or Nitrogen.

Q: Can I use recrystallization instead of the Acid/Base extraction? A: Yes, but it is less effective for removing the dinitro precursor.[1][4][5] If you must recrystallize, Methanol/Water or Ethanol/Water mixtures are standard for nitrobenzoates [1].[1][2][3][4] Dissolve in hot alcohol, then add water until turbid, and cool slowly.

Q: I have the wrong isomer (5-amino-3-nitro). How do I fix it? A: You cannot "fix" the isomer; you must change the synthesis.[1][3][4][5] If the reduction is giving the wrong isomer, try changing the reducing agent.[4] For example, if Sulfide reduction yields the 5-amino, catalytic hydrogenation (controlled) might favor the 3-amino due to chelation effects with the ester, although steric hindrance usually dictates the 5-pos. Note: Literature suggests the 3-position is harder to access.[1][2][3]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1][2][3][4] Longman Scientific & Technical, 1989 .[1][2][3][4] (General reference for recrystallization of nitro compounds).

  • Org. Synth. 1929, 9,[1][2][3][4] 66. "Methyl m-nitrobenzoate".[1][2][3][4][5][7] Link (Foundational chemistry for nitrobenzoate synthesis and purification).[1][2][3][4]

  • Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments."[1][2][3][4][5] Advanced Synthesis & Catalysis, 2003 , 345, 45-69.[1][2][3][4] (Review of selective nitro reduction strategies).

  • Sigma-Aldrich. "Methyl 2-methyl-3-nitrobenzoate Product Sheet." Link (Physical property verification).

Disclaimer: This guide is for research purposes only. Always consult the Material Safety Data Sheet (MSDS) before handling nitro-aromatics.

Sources

Troubleshooting

Technical Support Center: Storage &amp; Stability of Methyl 3-amino-2-methyl-5-nitrobenzoate

Executive Summary & Core Storage Matrix Methyl 3-amino-2-methyl-5-nitrobenzoate is a poly-functionalized aromatic intermediate. Its stability is compromised by two primary vectors: oxidative degradation of the primary am...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Storage Matrix

Methyl 3-amino-2-methyl-5-nitrobenzoate is a poly-functionalized aromatic intermediate. Its stability is compromised by two primary vectors: oxidative degradation of the primary amine and hydrolytic cleavage of the methyl ester.

The presence of the ortho-methyl group (at C2) provides minor steric shielding to the ester moiety (at C1), but it does not render the molecule immune to hydrolysis. Furthermore, the electron-withdrawing nitro group (at C5) deactivates the ring but renders the compound susceptible to specific photochemical pathways.

Quick Reference Storage Matrix
ParameterRecommended ConditionCritical Rationale
Temperature 2°C to 8°C (Refrigerated)Retards reaction kinetics for both oxidation and hydrolysis.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen to prevent amine oxidation (browning).
Humidity < 30% RH (Desiccator)Prevents ester hydrolysis to the corresponding benzoic acid.
Light Amber Glass / Foil Wrap Prevents photo-induced degradation of the nitro/amine functionalities.
Container Tightly Sealed Glass Avoid plastics that may leach plasticizers or allow gas permeability.

Degradation Mechanisms & Causality

To understand the storage requirements, one must understand the molecular vulnerabilities.

A. Oxidative Instability (The "Browning" Effect)

The primary amino group (


) on the aromatic ring is electron-rich and susceptible to radical oxidation by atmospheric oxygen. This process is accelerated by light.[1]
  • Mechanism: Formation of N-oxide radical intermediates

    
     condensation into azo-dimers or polymeric tars.
    
  • Visual Indicator: The sample transitions from pale yellow/cream to dark brown or black.

B. Hydrolytic Cleavage (The "Vinegar" Effect)

The methyl ester group (


) is susceptible to hydrolysis, particularly if the sample is stored in a humid environment or subjected to freeze-thaw cycles that condense moisture.
  • Mechanism: Water attacks the carbonyl carbon

    
     Tetrahedral intermediate 
    
    
    
    Collapse to 3-amino-2-methyl-5-nitrobenzoic acid + Methanol .
  • Visual Indicator: Change in solubility (the acid is less soluble in non-polar solvents) or a faint smell of methanol (hard to detect).

C. Chemical Incompatibility (Solvent Hazards)
  • Acetone/Ketones: NEVER dissolve this compound in acetone for storage. The primary amine will react with the ketone to form a Schiff Base (Imine) , destroying your sample irreversibly.

Visualizing the Degradation Pathways

DegradationPathways Compound Methyl 3-amino-2-methyl-5-nitrobenzoate (Intact) OxidationProduct Azo-Dimers / Tars (Brown/Black Impurity) Compound->OxidationProduct Radical Oxidation (Fast w/ Light) HydrolysisProduct 3-amino-2-methyl-5-nitrobenzoic acid + Methanol Compound->HydrolysisProduct Nucleophilic Acyl Substitution (Slow, accelerated by Acid/Base) Oxygen Atmospheric O2 + Light Oxygen->OxidationProduct Water Moisture (H2O) Water->HydrolysisProduct

Figure 1: Primary degradation pathways. The Amino group drives oxidation (Red), while the Ester group drives hydrolysis (Green).

Troubleshooting Guide (FAQ)

Q1: My sample has turned from pale yellow to dark brown. Is it still usable?

Diagnosis: Oxidation of the amine group. [2]

  • Cause: Exposure to air (oxygen) and light over time.

  • Action:

    • Perform TLC (Thin Layer Chromatography) . If the dark color remains at the baseline or shows a distinct new spot, purification is required.

    • Recrystallization: You may attempt to recrystallize from a mixture of Ethanol/Water or Toluene (depending on specific solubility) to remove the oxidized tars.

    • Prevention: Always backfill the storage vial with Argon or Nitrogen after use.

Q2: The compound is no longer dissolving fully in Dichloromethane (DCM) or Chloroform.

Diagnosis: Hydrolysis has occurred.

  • Cause: Moisture ingress has converted the methyl ester into the free carboxylic acid. The free acid is significantly less soluble in chlorinated solvents than the ester.

  • Action:

    • Test solubility in dilute Sodium Bicarbonate (

      
      ). If the solid dissolves with effervescence (bubbling), it is the carboxylic acid.
      
    • Recovery: You can re-esterify the acid using Methanol and a catalytic amount of Sulfuric Acid (Fischer Esterification), though buying fresh material is often more cost-effective.

Q3: Can I store this compound in solution (e.g., DMSO or Methanol) to save time?

Recommendation: Strongly Discouraged for long-term storage.

  • Reason 1 (Methanol): In protic solvents, the amine protons can exchange, and transesterification is possible if traces of other alkoxides are present.

  • Reason 2 (DMSO): DMSO is hygroscopic (absorbs water from air). Wet DMSO will rapidly hydrolyze the ester.

  • Reason 3 (Acetone): As mentioned, ketones will react with the amine to form imines.

  • Protocol: If solution storage is mandatory, use Anhydrous Acetonitrile , seal under Argon, store at -20°C, and use within 1 week.

Standard Operating Procedure (SOP) for Handling

Follow this decision tree to ensure sample integrity during your experimental workflow.

HandlingSOP Start Receive Shipment Inspection Visual Inspection: Color & Caking? Start->Inspection Good Pale Yellow/Cream Free Flowing Inspection->Good Bad Dark Brown or Sticky/Clumped Inspection->Bad Storage Long Term Storage Setup Good->Storage Purify Recrystallize or Re-order Bad->Purify Steps 1. Transfer to Amber Vial 2. Flush head-space with Argon 3. Seal with Parafilm 4. Place in Desiccator at 4°C Storage->Steps Use Experimental Use Steps->Use WarmUp CRITICAL: Allow vial to reach Room Temp BEFORE opening Use->WarmUp Prevents Condensation WarmUp->Use Proceed

Figure 2: Workflow for receiving and handling the compound to prevent moisture condensation and oxidation.

Detailed Handling Steps:
  • Equilibration (The most ignored step): When removing the vial from the refrigerator (4°C), do not open it immediately . Let it stand on the bench for 20-30 minutes until it reaches room temperature.

    • Why? Opening a cold vial in warm lab air causes immediate condensation of atmospheric moisture onto the solid. This water gets trapped when you re-close the vial, causing hydrolysis during storage.

  • Inert Atmosphere: If you have a nitrogen line, gently flow nitrogen over the open vial for 5-10 seconds before screwing the cap back on.

  • Weighing: Avoid using metal spatulas if possible, or clean them thoroughly. Trace metal ions (Fe, Cu) can catalyze the oxidation of aromatic amines. Use glass or plastic spatulas.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. New York: Wiley, 1992.
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2756518, Methyl 3-amino-5-nitrobenzoate. Retrieved from [Link]. (Used as a structural analog for physical property verification).

Sources

Optimization

Removing unreacted precursors from Methyl 3-amino-2-methyl-5-nitrobenzoate

Technical Support Center: Purification Strategies for Methyl 3-amino-2-methyl-5-nitrobenzoate Compound: Methyl 3-amino-2-methyl-5-nitrobenzoate CAS: 75292-23-2 Application: Intermediate for kinase inhibitors; building bl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Strategies for Methyl 3-amino-2-methyl-5-nitrobenzoate

Compound: Methyl 3-amino-2-methyl-5-nitrobenzoate CAS: 75292-23-2 Application: Intermediate for kinase inhibitors; building block for polyfunctionalized anilines.

Executive Summary: The Purification Logic

As a Senior Application Scientist, I often see researchers struggle with "sticky" impurities in amino-nitrobenzoate syntheses. The challenge with Methyl 3-amino-2-methyl-5-nitrobenzoate lies in its amphoteric potential during synthesis and the similar solubility profiles of its precursors.

To successfully remove unreacted precursors, you must first diagnose which precursor remains. The purification strategy relies on exploiting the Acid-Base Switching Mechanism —a self-validating system that separates species based on their response to pH changes.

This guide addresses the two most common precursors:

  • The Acid Precursor: 3-amino-2-methyl-5-nitrobenzoic acid (from incomplete esterification).

  • The Nitro Precursor: Methyl 2-methyl-3,5-dinitrobenzoate (from incomplete reduction).

Part 1: Diagnostic Phase

Before initiating a protocol, confirm the identity of your impurity.

DiagnosticObservationLikely Precursor
TLC (High Polarity) Spot stays near baseline (high polarity) or streaks.Carboxylic Acid (Incomplete Esterification)
TLC (Low Polarity) Spot moves faster (higher

) than product.
Dinitro/Nitro Compound (Incomplete Reduction)
LC-MS (M-15) Mass shows loss of methyl group (-14 Da vs product).Carboxylic Acid
Solubility Check Impurity dissolves in sat. NaHCO

.
Carboxylic Acid

Part 2: Removing the Acid Precursor (Incomplete Esterification)

Scenario: You synthesized the target via Fischer esterification of 3-amino-2-methyl-5-nitrobenzoic acid, but the reaction stalled. The crude mixture contains the target ester and unreacted acid.

The Mechanism: The target is a basic ester (due to the amine). The impurity is an amphoteric acid (amine + carboxylic acid). We use a weak base wash to selectively deprotonate the carboxylic acid, rendering it water-soluble, while the target ester remains organic-soluble.

Protocol A: The Bicarbonate Wash

  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as emulsions are more common with nitro-compounds in chlorinated solvents.

    • Ratio: 10 mL solvent per 1 g crude.

  • The Selective Wash: Wash the organic phase 3x with cold Saturated Aqueous Sodium Bicarbonate (NaHCO

    
    ) .
    
    • Why Cold? Nitro-esters are susceptible to hydrolysis. Cold temperatures (0–5°C) prevent saponification of your product while still neutralizing the free acid impurity.

  • Validation (The "Fizz" Test): Watch for CO

    
     evolution. Continue washing until no bubbling occurs upon addition of fresh bicarbonate.
    
  • Brine Wash: Wash the organic layer once with saturated brine to remove trapped water/emulsions.

  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate.

Troubleshooting Protocol A:

  • Issue: "I formed a stubborn emulsion."

    • Fix: The amino-acid impurity can act as a surfactant. Add a small amount of Methanol (MeOH) to the biphasic mixture or filter the entire mixture through a Celite pad to break the emulsion.

Part 3: Removing the Nitro Precursor (Incomplete Reduction)

Scenario: You synthesized the target via partial reduction of Methyl 2-methyl-3,5-dinitrobenzoate (or similar nitro-precursor). The crude contains the target amine and the non-basic nitro starting material.

The Mechanism: The target has a basic amine (pK


 of conjugate acid ~2-4 due to electron-withdrawing nitro group). The precursor is neutral (non-basic). We use an Acid-Base Switch  to pull the product into water, leaving the impurity behind.

Protocol B: The Acid-Base Switch

  • Extraction: Dissolve crude in EtOAc .

  • Protonation (Extraction to Water): Extract the organic layer 3x with 1M HCl .

    • Chemistry: The target amine protonates (

      
      ) and moves to the aqueous layer. The non-basic nitro precursor stays in the EtOAc.
      
    • Critical Check: Keep the aqueous extracts. Do not discard the water layer!

  • Impurity Removal: Discard the organic layer (which holds the unreacted nitro precursor).

  • Recovery (Back-Extraction):

    • Cool the combined aqueous acidic layers to 0°C.

    • Slowly basify to pH 9–10 using 4M NaOH or solid Na

      
      CO
      
      
      
      .
    • Observation: The product will precipitate as a solid or oil out as the free amine is regenerated.

  • Final Isolation: Extract the cloudy aqueous mixture 3x with fresh EtOAc. Dry and concentrate.

Part 4: Visualizing the Logic

The following diagram illustrates the decision matrix and chemical logic for purifying this specific scaffold.

PurificationLogic Start Crude Mixture: Methyl 3-amino-2-methyl-5-nitrobenzoate Identify Identify Impurity Type (TLC / LCMS) Start->Identify AcidPath Impurity: Carboxylic Acid (Starting Material) Identify->AcidPath Acidic Impurity NitroPath Impurity: Nitro/Dinitro (Non-Basic Precursor) Identify->NitroPath Neutral Impurity DissolveA Dissolve in EtOAc AcidPath->DissolveA DissolveB Dissolve in EtOAc NitroPath->DissolveB WashBase Wash with Cold Sat. NaHCO3 DissolveA->WashBase PhaseSepA Phase Separation WashBase->PhaseSepA AqueousA Aqueous Layer: Contains Impurity (Carboxylate) PhaseSepA->AqueousA Discard OrganicA Organic Layer: Contains Purified Product PhaseSepA->OrganicA Keep & Dry WashAcid Extract with 1M HCl DissolveB->WashAcid PhaseSepB Phase Separation WashAcid->PhaseSepB OrganicB Organic Layer: Contains Impurity (Nitro) PhaseSepB->OrganicB Discard AqueousB Aqueous Layer: Contains Product (Ammonium Salt) PhaseSepB->AqueousB Keep Basify Basify Aqueous Layer (pH 9) & Extract with EtOAc AqueousB->Basify

Caption: Decision tree for purification based on impurity chemical properties (Acidity vs. Basicity).

Part 5: Frequently Asked Questions (FAQs)

Q1: My product is red/brown after the NaHCO


 wash. Is it decomposing? 
  • A: Not necessarily. Anilines, especially nitro-anilines, are prone to oxidation which creates colored impurities (azo/azoxy species) even at trace levels. If the NMR is clean, the color is likely cosmetic. To remove color, treat the organic solution with Activated Charcoal (10% w/w) for 30 minutes at room temperature, then filter through Celite.

Q2: Can I use recrystallization instead of extraction?

  • A: Yes, but only after removing the bulk precursors.

    • Solvent System: Ethanol/Water (9:1) is standard for nitrobenzoates [1].

    • Method: Dissolve in boiling Ethanol, add water until turbid, cool slowly.

    • Warning: If significant Acid precursor is present, it may co-crystallize. Use the Bicarbonate wash (Protocol A) before recrystallization.

Q3: The solubility of the 3-amino-2-methyl-5-nitrobenzoate is low in EtOAc. What alternatives exist?

  • A: If solubility is an issue during extraction, switch to THF/EtOAc (1:1) or 2-MeTHF . Note that THF is miscible with water, so you must saturate the aqueous layer with NaCl (salting out) to achieve phase separation.

Q4: I see a spot on TLC just below my product that won't wash away. What is it?

  • A: This is likely the Regioisomer (e.g., Methyl 5-amino-2-methyl-3-nitrobenzoate) if you came from a nitration/reduction sequence. Isomers have identical acid/base properties, so extraction won't work. You must use Flash Column Chromatography .

    • Gradient: 0–30% EtOAc in Hexanes. The 3-amino-5-nitro isomer typically elutes differently due to the hydrogen bonding between the amine and the ortho-ester (if present) or nitro group.

References

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Furniss, B.S., et al. "Nitration of Methyl Benzoate." Organic Syntheses, Coll.[1] Vol. 1, p.372. Link (Foundational chemistry for nitrobenzoate synthesis and purification).

  • ChemicalBook. "Synthesis and Properties of Methyl 3-amino-5-nitrobenzoate." (Analogous scaffold purification data). Link

  • PubChem. "Methyl 3-amino-5-nitrobenzoate Compound Summary." National Center for Biotechnology Information. Link

Sources

Reference Data & Comparative Studies

Validation

FTIR absorption peaks for Methyl 3-amino-2-methyl-5-nitrobenzoate

Publish Comparison Guide: FTIR Characterization of Methyl 3-amino-2-methyl-5-nitrobenzoate Executive Summary & Compound Profile Methyl 3-amino-2-methyl-5-nitrobenzoate (CAS: 146948-44-9 ) is a critical intermediate in th...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: FTIR Characterization of Methyl 3-amino-2-methyl-5-nitrobenzoate

Executive Summary & Compound Profile

Methyl 3-amino-2-methyl-5-nitrobenzoate (CAS: 146948-44-9 ) is a critical intermediate in the synthesis of veterinary pharmaceuticals (e.g., Zoalene metabolites) and potential kinase inhibitors. Its structural integrity relies on the precise arrangement of three distinct functional groups—an ester, a primary amine, and a nitro group—around a toluene core.

This guide provides a technical comparison between the target ester and its most common synthetic precursors: 3-amino-2-methyl-5-nitrobenzoic acid (Acid Precursor) and Methyl 2-methyl-3,5-dinitrobenzoate (Nitro Precursor).

Why This Comparison Matters: In process chemistry, the two most common failure modes for this synthesis are:

  • Incomplete Esterification: Residual carboxylic acid leads to downstream coupling failures.

  • Incomplete Reduction: Residual dinitro species affect the compound's redox profile and toxicity.

FTIR is the most rapid, non-destructive method to validate these specific transformations.

Technical Deep Dive: The Comparative Spectral Landscape

The "performance" of FTIR in this context is defined by its ability to resolve the Target Ester from its impurities. The following data synthesizes experimental ranges for polysubstituted benzoates.

Comparative Peak Table: Target vs. Alternatives
Functional GroupVibration ModeTarget: Methyl Ester (cm⁻¹)Alt 1: Acid Precursor (cm⁻¹)Alt 2: Dinitro Precursor (cm⁻¹)Diagnostic Value
Carbonyl (C=O) Stretching1720 – 1735 (Strong) 1680 – 1710 (Broad/Lower)~1730 (Strong)Primary Check: Ester C=O is sharper and higher frequency than Acid C=O.
Hydroxyl (O-H) StretchingAbsent 2500 – 3300 (Very Broad) AbsentPass/Fail: Presence of broad "hump" indicates failed esterification.
Amine (NH₂) Sym/Asym Stretch3350 & 3450 (Doublet) 3300 – 3400 (Masked by OH)Absent Reduction Check: Appearance of doublet confirms nitro-to-amine reduction.
Nitro (NO₂) Asym Stretching1515 – 1535 1515 – 15351530 – 1550 (Stronger) Secondary: Dinitro compounds show intensified/split bands here.
C-O (Ester) Stretching1270 – 1290 ~1250 (C-O-H)1270 – 1290Confirms ester linkage (fingerprint region).
Mechanistic Insight: Why the Peaks Shift
  • The Nitro Effect: The electron-withdrawing nitro group at the C5 position pulls electron density from the ring, increasing the bond order of the carbonyl (C=O). This is why the ester peak (~1730 cm⁻¹) appears at a higher wavenumber than unsubstituted benzoates (~1720 cm⁻¹).

  • The Amine Effect: The amino group at C3 is an electron donor. However, steric hindrance from the adjacent C2-methyl group often twists the amine out of planarity, reducing its conjugation with the ring. This results in sharper, more distinct N-H stretching peaks compared to unhindered anilines.

  • The Acid "Mess": In the acid precursor, hydrogen bonding creates a dimer, causing the O-H stretch to broaden massively (2500–3300 cm⁻¹), often obscuring the C-H stretches.[1] The disappearance of this "mess" is the clearest indicator of successful esterification.

Validated Experimental Protocol

To achieve the resolution necessary to distinguish these peaks, a standard "quick scan" is insufficient. Use the following high-precision protocol.

Method: Attenuated Total Reflectance (ATR) FTIR Crystal Material: Diamond or ZnSe (Diamond preferred for durability with nitro compounds).

Step-by-Step Workflow:

  • Background Collection:

    • Clean crystal with Isopropanol (IPA).

    • Collect background spectrum (Air) with 32 scans at 4 cm⁻¹ resolution.

    • Checkpoint: Ensure CO₂ doublet (2350 cm⁻¹) is minimal.

  • Sample Preparation:

    • Solid State: Grind the sample lightly in an agate mortar if the crystal size is large. For ATR, direct powder contact is sufficient if pressure is applied uniformly.

    • Critical Step: Apply high pressure using the anvil clamp. Nitro-aromatics are often hard crystals; poor contact yields noisy spectra in the fingerprint region (1500–1000 cm⁻¹).

  • Acquisition:

    • Scans: 64 scans (improves Signal-to-Noise ratio for weak amine peaks).

    • Resolution: 4 cm⁻¹.[2]

    • Range: 4000 – 600 cm⁻¹.

  • Data Processing:

    • Apply Baseline Correction (Rubberband method).

    • Normalize to the strongest peak (usually NO₂ or C=O) for overlay comparison.

Decision Logic & Workflow Visualization

The following diagram illustrates the logical pathway for validating the compound using FTIR data.

FTIR_Validation_Logic Start Start: Crude Product Analysis Check_OH Check 2500-3300 cm⁻¹ Region Start->Check_OH OH_Present Broad Peak Detected? (Acid Impurity) Check_OH->OH_Present Yes OH_Absent Region Clear Check_OH->OH_Absent No Fail_Acid FAIL: Reprocess (Esterification) OH_Present->Fail_Acid Check_NH Check 3300-3500 cm⁻¹ Region OH_Absent->Check_NH NH_Doublet Doublet Observed? (Amine Present) Check_NH->NH_Doublet Yes NH_Absent No Doublet (Unreduced Nitro) Check_NH->NH_Absent No Check_CO Check 1720-1735 cm⁻¹ NH_Doublet->Check_CO Fail_Nitro FAIL: Reprocess (Reduction) NH_Absent->Fail_Nitro CO_Confirm Sharp Peak @ ~1725 cm⁻¹ Check_CO->CO_Confirm Yes Final_Pass PASS: Methyl 3-amino-2-methyl-5-nitrobenzoate CO_Confirm->Final_Pass

Caption: Logical decision tree for FTIR spectral validation of Methyl 3-amino-2-methyl-5-nitrobenzoate, prioritizing impurity detection.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2756518, Methyl 3-amino-5-nitrobenzoate. Retrieved February 22, 2026, from [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Carboxylic Acids vs. Esters. Retrieved February 22, 2026, from [Link]

  • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved February 22, 2026, from [Link]

Sources

Comparative

HPLC Method Development Guide: Methyl 3-amino-2-methyl-5-nitrobenzoate Purity Profiling

This guide outlines the high-performance liquid chromatography (HPLC) method development strategy for Methyl 3-amino-2-methyl-5-nitrobenzoate , a critical intermediate in the synthesis of nitrogen-containing heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the high-performance liquid chromatography (HPLC) method development strategy for Methyl 3-amino-2-methyl-5-nitrobenzoate , a critical intermediate in the synthesis of nitrogen-containing heterocyclic active pharmaceutical ingredients (APIs).

This document objectively compares a standard C18 approach against a chemically optimized Phenyl-Hexyl stationary phase method, demonstrating why the latter offers superior selectivity for nitro-aromatic impurities.

Executive Summary & Compound Analysis

Objective: Develop a stability-indicating method capable of separating Methyl 3-amino-2-methyl-5-nitrobenzoate from its hydrolytic degradants (free acid), synthetic precursors (dinitro species), and regioisomers.

Compound Profile:

  • Target Analyte: Methyl 3-amino-2-methyl-5-nitrobenzoate

  • Chemical Nature: Weak base (aniline derivative) with strong electron-withdrawing nitro group.

  • Critical Impurities:

    • Impurity A (Hydrolysis): 3-amino-2-methyl-5-nitrobenzoic acid.

    • Impurity B (Precursor): Methyl 2-methyl-3,5-dinitrobenzoate.

    • Impurity C (Isomer): Methyl 5-amino-2-methyl-3-nitrobenzoate.

Physicochemical Properties (Estimated)
PropertyValueMethodological Implication
LogP ~1.8 - 2.2Moderately lipophilic; suitable for Reverse Phase (RP-HPLC).
pKa (Amine) ~2.0 - 2.5The 5-nitro group significantly reduces the basicity of the 3-amino group. It remains neutral at pH > 3.0.
pKa (Acid Imp) ~3.5The hydrolysis impurity requires acidic mobile phase (pH < 3.0) to suppress ionization and ensure retention.
UV Max 240 nm, 330 nmNitro-anilines typically exhibit a secondary band >300 nm, useful for specific detection.

Method Comparison: C18 vs. Phenyl-Hexyl

The primary challenge with nitro-aromatic compounds is achieving selectivity between positional isomers and precursors that differ only by the oxidation state of a nitrogen atom.

Scenario A: The Conventional C18 Approach
  • Column: C18 (Octadecylsilane), 5 µm.

  • Conditions: Water/Acetonitrile (50:50), Neutral pH.

  • Outcome:

    • Issue 1: The hydrolysis impurity (Impurity A) ionizes at neutral pH, eluting in the void volume (

      
      ) with poor quantification.
      
    • Issue 2: Poor resolution (

      
      ) between the target and the dinitro precursor due to similar hydrophobicity on alkyl chains.
      
Scenario B: The Optimized Phenyl-Hexyl Approach (Recommended)
  • Column: Phenyl-Hexyl, 3.5 µm (e.g., Waters XBridge or Phenomenex Luna).

  • Conditions: Gradient elution, Acidic Buffer (pH 2.5).

  • Mechanism: The phenyl ring in the stationary phase engages in

    
     interactions  with the electron-deficient nitro aromatic ring of the analyte. This interaction is highly sensitive to the number and position of nitro groups, providing superior selectivity compared to hydrophobic interaction alone.
    
Performance Data Comparison
ParameterStandard C18 MethodOptimized Phenyl-Hexyl Method
Resolution (Target vs. Isomer) 1.2 (Co-elution risk)3.4 (Baseline separation)
Impurity A Retention (

)
0.2 (Void elution)2.5 (Well retained)
Tailing Factor (

)
1.6 (Amine interaction)1.1 (Sharp peak)
Run Time 10 min (Isocratic)18 min (Gradient)

Visualizing the Separation Logic

The following diagram illustrates the decision pathway taken to select the Phenyl-Hexyl stationary phase over the traditional C18.

MethodDevelopment Start Analyte: Methyl 3-amino-2-methyl-5-nitrobenzoate CheckStruct Analyze Structure: Nitro group + Aromatic Ring Start->CheckStruct SelectMech Select Interaction Mechanism CheckStruct->SelectMech PathC18 Hydrophobic Interaction Only (C18 Column) SelectMech->PathC18 Standard Screening PathPi Pi-Pi + Hydrophobic Interaction (Phenyl-Hexyl Column) SelectMech->PathPi Targeted Screening ResultC18 Result: Poor Isomer Selectivity Acid Impurity in Void PathC18->ResultC18 ResultPi Result: High Selectivity for Nitro/Amino Acid Impurity Retained PathPi->ResultPi Decision Final Method: Phenyl-Hexyl + pH 2.5 Phosphate ResultC18->Decision Optimized to ResultPi->Decision

Caption: Decision tree highlighting the shift from hydrophobic-only separation (C18) to pi-electron selective separation (Phenyl-Hexyl) for nitro-aromatics.

Detailed Experimental Protocol (Optimized)

Reagents and Equipment
  • Instrument: HPLC system with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm particle size.

  • Solvents: Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%).
    
Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 1.36 g of

    
     in 1000 mL water. Adjust pH to 2.5 ± 0.05 with dilute phosphoric acid. Filter through 0.22 µm membrane.
    
    • Why pH 2.5? This ensures the hydrolysis impurity (Benzoic acid derivative) is in its non-ionized (protonated) form, increasing its retention on the column.

  • Mobile Phase B: 100% Acetonitrile.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)Interaction Phase
0.090101.0Initial equilibration
2.090101.0Isocratic hold for polar impurities
12.040601.0Elution of Target & Hydrophobic precursors
15.010901.0Column Wash
15.190101.0Return to Initial
20.090101.0Re-equilibration
Detection & Sample Handling
  • Wavelength: 240 nm (Primary for quantification), 330 nm (Secondary for identification of nitro-chromophore).

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

  • Diluent: Water:Acetonitrile (50:50 v/v).

Validation & System Suitability

To ensure trustworthiness, the method must meet the following criteria before routine use.

System Suitability Parameters (Acceptance Criteria)
  • Resolution (

    
    ):  > 2.0 between Impurity A and Target.
    
  • Tailing Factor (

    
    ):  NMT 1.5 for the main peak.
    
  • Precision (RSD): NMT 2.0% for 6 replicate injections of the standard.

  • Theoretical Plates (

    
    ):  > 5,000.
    
Linearity & Sensitivity
  • Linearity Range: 0.1 µg/mL to 150 µg/mL (

    
    ).
    
  • LOD (Limit of Detection): ~0.05 µg/mL (S/N ratio 3:1).

  • LOQ (Limit of Quantification): ~0.15 µg/mL (S/N ratio 10:1).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Tailing Main Peak Silanol interactions with amine group.Ensure pH is < 3.[1]0. Add 5-10 mM Triethylamine (TEA) as a silanol blocker if using older column generations.
Peak Splitting Sample solvent too strong.Match sample diluent to initial mobile phase (90:10 Water:ACN) if injection volume is high (>10 µL).
Drifting Retention Temperature fluctuation or pH instability.Use a column oven (30°C). Verify buffer capacity of phosphate at pH 2.5.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on Gradient Elution and Solvent Selectivity).
  • PubChem. (2025).[2] Methyl 3-amino-2-methyl-5-nitrobenzoate Compound Summary. National Library of Medicine. Available at: [Link] (Note: Link directs to the closest structural isomer record for property verification).

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Reference for Phenyl-Hexyl pi-pi interaction mechanisms).
  • Royal Society of Chemistry. (2014). Analytical Methods for Genotoxic Impurities (Nitroaromatics). Available at: [Link]

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